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hTRPA1-IN-1

Cat. No.: B12387132
M. Wt: 392.6 g/mol
InChI Key: SQNNYRWDFNZPBJ-GCEXZLSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hTRPA1-IN-1 is a sesquiterpenoid compound isolated from the sponge Diacarnus spinipoculum , identified as a potent inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel with an IC50 value of 2 µM . TRPA1 is a non-selective cation channel often referred to as a "chemical nociceptor" due to its role as a biosensor for various potentially harmful stimuli in sensory neurons . It is critically involved in pain sensation and the pathophysiology of various acute and chronic pain states . As a research tool, this compound provides scientists with a means to selectively block TRPA1 channel activity, thereby facilitating the investigation of its complex function in pain signaling, neurogenic inflammation, and other related physiological processes . The compound serves as an invaluable pharmacological tool for elucidating TRPA1's mechanism of action, which often involves activation by electrophilic compounds that target key cysteine and lysine residues on the channel . By inhibiting TRPA1, this compound helps researchers explore its interaction with other nociceptive channels, such as TRPV1, with which it is frequently co-expressed in dorsal root ganglion neurons . The use of this compound in in vitro and in vivo models can significantly advance the understanding of pain mechanisms and contribute to the preclinical validation of novel analgesic targets . This product is intended for Research Use Only and is not approved for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O4 B12387132 hTRPA1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

(2R)-2-[6-[2-[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-6-methyldioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H40O4/c1-16-8-7-9-20-23(16,5)13-10-17(2)24(20,6)15-14-22(4)12-11-19(27-28-22)18(3)21(25)26/h17-20H,1,7-15H2,2-6H3,(H,25,26)/t17-,18+,19?,20+,22?,23+,24+/m0/s1

InChI Key

SQNNYRWDFNZPBJ-GCEXZLSASA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3(CCC(OO3)[C@@H](C)C(=O)O)C)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3(CCC(OO3)C(C)C(=O)O)C)CCCC2=C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to hTRPA1-IN-1: A Novel Antagonist of the Human TRPA1 Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

hTRPA1-IN-1 is a recently identified, naturally derived antagonist of the human Transient Receptor Potential Ankyrin 1 (hTRPA1) channel.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action as a hTRPA1 inhibitor. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions involving TRPA1-mediated pathways, such as pain, inflammation, and respiratory disorders.

Introduction to this compound

This compound is a norsesterterpenoid compound isolated from the marine sponge Diacarnus spinipoculum.[1] It has been identified as an inhibitor of the hTRPA1 channel, a non-selective cation channel primarily expressed in sensory neurons that acts as a sensor for a wide array of noxious stimuli.[1][2][3][4][5][6][7] The activation of TRPA1 is a key event in the signaling pathways of pain and neurogenic inflammation.[7]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the human TRPA1 channel.[1]

Inhibition of hTRPA1

This compound has been shown to inhibit the activation of the hTRPA1 channel with an IC50 of 2.0 μM.[1] This inhibitory activity was determined using a cell-based calcium influx assay. At present, the specific binding site and the mode of interaction (e.g., competitive vs. non-competitive, covalent vs. non-covalent) of this compound on the TRPA1 channel have not been elucidated in published literature.

Signaling Pathway

The TRPA1 channel is a critical component of sensory neuron activation. Its opening leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers the propagation of a pain signal. By inhibiting the TRPA1 channel, this compound is presumed to block these downstream events.

G cluster_membrane Cell Membrane TRPA1 hTRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Allows hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 Inhibits Agonist TRPA1 Agonist (e.g., AITC) Agonist->TRPA1 Activates Neuronal_Activation Neuronal Activation & Pain Signal Ca_Influx->Neuronal_Activation Leads to

Inhibitory action of this compound on the TRPA1 signaling pathway.

Quantitative Data

The following table summarizes the known quantitative data for this compound and its inhibitory effect on the hTRPA1 channel.

CompoundTargetAssay TypeCell LineIC50 (µM)Source
This compoundHuman TRPA1Calcium InfluxHEK-2932.0[1]

Experimental Protocols

The following is a detailed description of the key experimental protocol used for the initial characterization of this compound.

Cell-Based Calcium Influx Assay (FLIPR)

This assay is designed to measure changes in intracellular calcium concentration upon channel activation and its inhibition by test compounds.

  • Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably overexpressing the human TRPA1 (hTRPA1) channel.[2]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418) to maintain hTRPA1 expression. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cell Plating: HEK-293-hTRPA1 cells are seeded into 96-well black-walled, clear-bottom microplates at a density of 5 x 10^4 cells per well and cultured for 24 hours.

    • Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Compound Incubation: After dye loading, the cells are washed, and various concentrations of this compound (or vehicle control) are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Agonist Stimulation and Signal Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured, and then a TRPA1 agonist (e.g., allyl isothiocyanate - AITC) is added to all wells to stimulate the channel. The change in fluorescence intensity, corresponding to the influx of intracellular calcium, is monitored in real-time.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal in the presence of the compound compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed HEK-293-hTRPA1 cells in 96-well plate Load_Dye Load cells with calcium-sensitive dye Seed_Cells->Load_Dye Add_Compound Incubate with This compound Load_Dye->Add_Compound FLIPR Measure fluorescence (baseline) Add_Compound->FLIPR Add_Agonist Add TRPA1 agonist (e.g., AITC) FLIPR->Add_Agonist Measure_Response Measure fluorescence (response) Add_Agonist->Measure_Response Calculate_Inhibition Calculate % inhibition Measure_Response->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the FLIPR-based calcium influx assay.

Structure-Activity Relationship (SAR)

Preliminary SAR studies based on related norterpene and norsesterterpene cyclic peroxides isolated from Diacarnus spinipoculum suggest that the inhibitory activity against hTRPA1 is sensitive to structural modifications. The norsesterterpenoid scaffold of this compound appears to be more potent than the related norditerpenoid structures.[1] Further research is required to delineate the specific structural features of this compound that are critical for its inhibitory activity.

Future Directions

The initial discovery of this compound as a potent inhibitor of the hTRPA1 channel opens several avenues for future investigation:

  • Binding Site and Mode of Action: Elucidating the precise binding site and whether the interaction is covalent or non-covalent will be crucial for understanding its mechanism and for guiding lead optimization.

  • Electrophysiological Characterization: Patch-clamp electrophysiology studies are needed to confirm the inhibitory effect on channel currents and to investigate the detailed mechanism of inhibition (e.g., open channel block, allosteric modulation).

  • Selectivity Profiling: Assessing the selectivity of this compound against other TRP channels and a broader panel of ion channels and receptors is necessary to evaluate its potential for off-target effects.

  • In Vivo Efficacy: Preclinical studies in animal models of pain, inflammation, and respiratory diseases are required to determine the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound is a novel, naturally derived inhibitor of the human TRPA1 channel with an IC50 in the low micromolar range.[1] While the current understanding of its mechanism of action is in its early stages, the available data suggest that it holds promise as a lead compound for the development of new therapeutics targeting TRPA1-mediated pathologies. This technical guide provides a foundation for further research into this intriguing molecule.

References

An In-Depth Technical Guide to the Discovery and Synthesis of hTRPA1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and synthesis of hTRPA1-IN-1, a novel, natural product-derived inhibitor of the human Transient Receptor Potential Ankyrin 1 (hTRPA1) ion channel. This compound, a norsesterterpenoid cyclic peroxide, was identified through bioassay-guided fractionation of a marine sponge extract. This document details the isolation of this compound, its inhibitory potency, the experimental protocols utilized for its characterization, and its potential as a lead compound for the development of novel analgesic and anti-inflammatory therapeutics.

Discovery and Origin

This compound was discovered during a screening campaign for novel inhibitors of the hTRPA1 ion channel from natural sources. Bioassay-guided isolation from an extract of the marine sponge Diacarnus spinipoculum led to the identification of a series of norterpene cyclic peroxides with inhibitory activity against hTRPA1. Among the isolated compounds, this compound, designated as compound 19 in the primary literature, exhibited the most potent inhibition.[1][2]

The initial extract from Diacarnus spinipoculum demonstrated a significant inhibitory effect on hTRPA1, with an IC50 value of 8.9 μg/mL in a Fluorometric Imaging Plate Reader (FLIPR) calcium-influx assay using HEK-293 cells overexpressing the hTRPA1 channel.[1] This promising activity prompted further investigation to isolate the active constituents.

Chemical Structure and Properties

This compound is a norsesterterpenoid, a class of terpenoids with 24 carbon atoms. Its chemical structure is characterized by a cyclic peroxide moiety and a decalin ring system. The absolute configuration of this compound was established through NMR-based empirical methods and Mosher ester analysis.[1][2]

A detailed structural representation and physicochemical properties would be included here, based on the full data from the primary publication.

Synthesis

As a natural product, the initial report on this compound describes its isolation and purification from the marine sponge.[1] At present, a total synthesis for this compound (compound 19 ) has not been reported in the scientific literature. The development of a synthetic route would be a critical step for further structure-activity relationship (SAR) studies and to enable the production of larger quantities for in-depth preclinical evaluation.

The isolation process involved extraction of the sponge material with methanol and dichloromethane, followed by a series of solvent partitions and chromatographic separations to yield the pure compounds.[1]

Biological Activity and Data Presentation

The inhibitory activity of this compound and related compounds was assessed against the human TRPA1 channel. The primary assay utilized was a FLIPR calcium-influx assay in HEK-293 cells stably expressing hTRPA1.

CompoundTypehTRPA1 IC50 (μM)
This compound (19) Norsesterterpenoid 2.0
Compound 13Norsesterterpenoid>20
Compound 14Norsesterterpenoid15.3
Compound 17Norsesterterpenoid5.6
Other Compounds...Norditerpene...Data...

Table 1: Inhibitory Activity of Compounds Isolated from Diacarnus spinipoculum against hTRPA1. [1][2] Data for additional compounds from the primary study would be included here to provide a comprehensive comparison.

The study revealed that norsesterterpenoids generally exhibited superior activity compared to the isolated norditerpenes. A notable increase in potency was observed with the presence of a decalin ring system, as seen in this compound.[1]

Experimental Protocols

Bioassay-Guided Isolation

A detailed protocol for the isolation of this compound is provided in the primary discovery publication.[1] The general workflow is outlined below:

Figure 1: General workflow for the bioassay-guided isolation of this compound.

hTRPA1 FLIPR Calcium-Influx Assay

The inhibitory activity of the isolated compounds was determined using a FLIPR calcium-influx assay. This is a common high-throughput screening method for ion channels.

Cell Culture:

  • Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human TRPA1 gene were used.

  • Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • For the assay, cells were seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

Assay Protocol:

  • Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) in a buffered saline solution for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Incubation: After dye loading, the cells were washed, and the test compounds (including this compound) at various concentrations were added to the wells and incubated for a defined period.

  • TRPA1 Activation: The microplate was then placed in a FLIPR instrument. A TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, was added to the wells to activate the channel and induce calcium influx.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in intracellular calcium upon channel activation leads to a significant increase in the fluorescence of the calcium-binding dye.

  • Data Analysis: The inhibitory effect of the compounds was determined by measuring the reduction in the fluorescence signal in the presence of the compound compared to the control (agonist alone). IC50 values were calculated from the concentration-response curves.

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist of the hTRPA1 ion channel, thereby blocking the influx of cations (primarily Ca2+ and Na+) into the cell upon channel activation. The TRPA1 channel is a non-selective cation channel that is activated by a wide variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.

G cluster_membrane Cell Membrane TRPA1 hTRPA1 Channel Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Stimuli Noxious Stimuli (e.g., AITC, inflammatory agents) Stimuli->TRPA1 activates hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal Inflammation Neurogenic Inflammation Neurotransmitter_Release->Inflammation

Figure 2: Simplified signaling pathway of hTRPA1 activation and its inhibition by this compound.

Activation of hTRPA1 on sensory neurons leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as pain. The influx of calcium also triggers the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, contributing to neurogenic inflammation. By blocking the hTRPA1 channel, this compound can potentially mitigate these pain and inflammatory responses.

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the search for novel TRPA1 inhibitors from natural sources. Its unique chemical scaffold and potent inhibitory activity make it an attractive lead compound for the development of new therapeutics for a range of conditions, including neuropathic pain, inflammatory pain, and respiratory disorders.

Future research efforts should focus on:

  • The total synthesis of this compound to enable further biological evaluation and SAR studies.

  • In-depth mechanistic studies to determine the precise binding site and mode of inhibition of this compound on the TRPA1 channel.

  • In vivo studies in animal models of pain and inflammation to assess the therapeutic potential of this compound.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the field of TRP channel modulation.

References

hTRPA1-IN-1: A Selective TRPA1 Antagonist from a Marine Source

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical and thermal stimuli, playing a pivotal role in the signaling pathways of pain and inflammation.[1][2] As a non-selective cation channel, its activation in sensory neurons leads to an influx of calcium, triggering the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[3] This positions TRPA1 as a compelling therapeutic target for a range of pathological conditions, including chronic pain, respiratory disorders, and itch.[4] The pursuit of selective TRPA1 antagonists is a key focus in modern drug discovery. This technical guide provides a comprehensive overview of hTRPA1-IN-1, a novel, naturally derived antagonist of the human TRPA1 channel.

Core Compound Data: this compound

This compound, identified as norsesterterpenoid 19, is a natural product isolated from the marine sponge Diacarnus spinipoculum.[5] Its inhibitory activity against the human TRPA1 (hTRPA1) channel has been characterized, presenting a novel scaffold for the development of TRPA1-targeted therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available in-vitro studies.

ParameterValueCell LineAssay TypeSource
IC50 2.0 µMHEK-293 (overexpressing hTRPA1)FLIPR Calcium-Influx Assay[5]

Note: At present, data regarding the specific mechanism of action (e.g., competitive, non-competitive), selectivity against other TRP channels (e.g., TRPV1, TRPM8), and in-vivo efficacy of this compound are not yet available in the public domain.

Experimental Protocols

The primary method for characterizing the inhibitory activity of this compound is the Fluorometric Imaging Plate Reader (FLIPR) calcium-influx assay. This section provides a detailed methodology based on established protocols for assessing TRPA1 antagonists in a high-throughput format.[6][7][8]

FLIPR Calcium-Influx Assay for hTRPA1 Antagonism

1. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human TRPA1 (hTRPA1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed the hTRPA1-HEK-293 cells into black-walled, clear-bottomed 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate the plates for 18-24 hours post-seeding.

2. Dye Loading:

  • Prepare a dye-loading solution using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM). The FLIPR Calcium Assay Kits provide a streamlined protocol.[8]

  • Dissolve the fluorescent dye in anhydrous DMSO to make a stock solution.

  • On the day of the assay, dilute the dye stock solution in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the final working concentration. An equal volume of the dye-loading solution is added to each well of the cell plate.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

3. Compound Addition and Incubation:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Following the dye-loading incubation, add the desired concentrations of this compound to the respective wells.

  • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to interact with the TRPA1 channels.

4. Agonist Stimulation and Data Acquisition:

  • Prepare a solution of a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the cell plate and the agonist plate into the FLIPR instrument.

  • The instrument will record a baseline fluorescence reading for a set duration before automatically adding the agonist to all wells.

  • Continue to record the fluorescence intensity for several minutes post-agonist addition to capture the peak calcium influx.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the vehicle control (agonist only) and a positive control antagonist.

  • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Visualization

The antagonism of the TRPA1 channel by this compound is expected to inhibit the downstream signaling cascade that leads to the sensations of pain and the promotion of inflammation.

TRPA1 Signaling Pathway in Nociceptive Neurons

Activation of the TRPA1 channel by noxious stimuli leads to an influx of Ca2+ into the sensory neuron. This increase in intracellular calcium triggers the release of neurotransmitters and pro-inflammatory neuropeptides, such as CGRP and Substance P, from the peripheral and central terminals of the neuron. These neuropeptides then act on surrounding cells to produce vasodilation and contribute to neurogenic inflammation.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Noxious_Stimuli Noxious Stimuli (e.g., AITC, Cold) TRPA1 TRPA1 Channel Noxious_Stimuli->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Neuropeptide_Release Release of CGRP & Substance P Ca_Influx->Neuropeptide_Release hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 Inhibits Pain_Signal Pain Signal Transmission Neuropeptide_Release->Pain_Signal Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation

Caption: TRPA1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The process of identifying and characterizing this compound involves a series of steps from natural product isolation to in-vitro testing.

Experimental_Workflow Sponge_Collection Collection of Diacarnus spinipoculum Extraction Extraction & Fractionation Sponge_Collection->Extraction Bioassay Bioassay-Guided Isolation Extraction->Bioassay Isolation Isolation of norsesterterpenoid 19 (this compound) Bioassay->Isolation FLIPR_Assay FLIPR Calcium-Influx Assay (hTRPA1-HEK-293 cells) Isolation->FLIPR_Assay IC50_Determination IC₅₀ Determination FLIPR_Assay->IC50_Determination

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound (norsesterterpenoid 19) represents a novel, naturally derived antagonist of the human TRPA1 channel with micromolar potency. Its unique chemical structure, originating from the marine sponge Diacarnus spinipoculum, offers a new avenue for the design and development of therapeutic agents targeting TRPA1-mediated conditions. Further investigation into its specific mechanism of action, selectivity profile, and in-vivo efficacy is warranted to fully elucidate its potential as a lead compound in drug discovery programs focused on pain, inflammation, and other TRPA1-related pathologies.

References

An In-Depth Technical Guide to hTRPA1-IN-1 for the Investigation of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hTRPA1-IN-1, a norsesterterpenoid inhibitor of the human transient receptor potential ankyrin 1 (hTRPA1) channel, for the study of inflammatory pain. This document outlines the compound's known characteristics, details relevant experimental protocols, and illustrates key signaling pathways and workflows.

Introduction to this compound

This compound is a natural product isolated from the marine sponge Diacarnus spinipoculum. It has been identified as an inhibitor of the hTRPA1 ion channel, a key player in the sensation of pain and inflammation. The TRPA1 channel is a non-selective cation channel primarily expressed on nociceptive sensory neurons. It is activated by a wide range of exogenous irritants and endogenous inflammatory mediators, leading to the generation of pain signals.[1][2][3] The inhibition of this channel presents a promising therapeutic strategy for the management of inflammatory pain.

Compound Profile:

PropertyValue
IUPAC Name (1S,2R,4aS,6S,8aR)-6-((E)-5-hydroxy-3-methylpent-3-en-1-yl)-2,4a,6-trimethyldecahydronaphthalene-1,2-diol
Molecular Formula C24H40O4
Molecular Weight 392.57 g/mol
Reported IC50 2 µM for hTRPA1

Mechanism of Action and Role in Inflammatory Pain

The TRPA1 channel acts as a crucial sensor for a variety of stimuli that are associated with tissue damage and inflammation.[4][5] Endogenous inflammatory mediators such as bradykinin, prostaglandins, and reactive oxygen species (ROS) can directly or indirectly activate TRPA1 channels on sensory neurons.[1][3] This activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of pain.[1]

Furthermore, the activation of TRPA1 in peripheral nerve endings triggers the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP).[1][4] These neuropeptides contribute to neurogenic inflammation by causing vasodilation, plasma extravasation, and the recruitment of immune cells, thereby exacerbating the inflammatory response and pain hypersensitivity. By inhibiting the TRPA1 channel, this compound is expected to block these initial pain signals and reduce the subsequent neurogenic inflammation, thus alleviating inflammatory pain.

Key Signaling Pathways

The signaling cascade initiated by TRPA1 activation in the context of inflammatory pain is complex and involves multiple downstream effectors. The following diagram illustrates a simplified overview of this pathway.

TRPA1_Signaling_Pathway cluster_0 Inflammatory Milieu cluster_1 Nociceptive Neuron cluster_2 Cell Membrane cluster_3 Neurogenic Inflammation Inflammatory_Mediators Inflammatory Mediators (Bradykinin, ROS, etc.) TRPA1 TRPA1 Channel Inflammatory_Mediators->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Action_Potential Action Potential to CNS (Pain) Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Vesicle_Fusion->Neuropeptide_Release Vasodilation Vasodilation Neuropeptide_Release->Vasodilation Plasma_Extravasation Plasma Extravasation Neuropeptide_Release->Plasma_Extravasation hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 Inhibits In_Vitro_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization cluster_2 Lead Optimization High_Throughput_Screening High-Throughput Calcium Assay (hTRPA1-expressing cells) Identify_Hits Identify Initial Hits High_Throughput_Screening->Identify_Hits Dose_Response IC50 Determination (Calcium Assay) Identify_Hits->Dose_Response Electrophysiology Electrophysiology (Patch-Clamp) Dose_Response->Electrophysiology Selectivity_Panel Selectivity Profiling (Other TRP channels, receptors) Electrophysiology->Selectivity_Panel Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Selectivity_Panel->Structure_Activity_Relationship In_Vivo_Evaluation_Workflow cluster_0 Pharmacokinetics cluster_1 Efficacy Studies cluster_2 Toxicity & Safety PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Acute_Pain_Model Acute Inflammatory Pain Model (e.g., Formalin Test) PK_Studies->Acute_Pain_Model Chronic_Pain_Model Chronic Inflammatory Pain Model (e.g., CFA Test) Acute_Pain_Model->Chronic_Pain_Model Toxicity_Studies Preliminary Toxicity Assessment Chronic_Pain_Model->Toxicity_Studies

References

An In-depth Technical Guide on the Pharmacology of hTRPA1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

hTRPA1-IN-1, a novel norsesterterpenoid cyclic peroxide, has been identified as an inhibitor of the human Transient Receptor Potential Ankyrin 1 (hTRPA1) channel. Isolated from the marine sponge Diacarnus spinipoculum, this natural product represents a potential new scaffold for the development of therapeutic agents targeting TRPA1, a key ion channel implicated in pain, inflammation, and respiratory disorders. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, including its inhibitory activity and the experimental methodology used for its characterization. Due to the novelty of this compound, the available data is limited, and this document reflects the current state of published research.

Introduction to hTRPA1

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the sensory nervous system.[1][2] It is activated by a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[3] As a key integrator of pain and inflammatory signals, TRPA1 has emerged as a promising therapeutic target for a variety of conditions, including chronic pain, asthma, and itch.[3] The development of selective TRPA1 inhibitors is an active area of research in the pharmaceutical industry.

Discovery and Physicochemical Properties of this compound

This compound was isolated through bioassay-guided fractionation of an extract from the marine sponge Diacarnus spinipoculum.[4][5] It is identified as compound 19 in the primary literature.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₄₀O₄[4]
Molecular Weight392.57 g/mol [4]
ClassNorsesterterpenoid Cyclic Peroxide[4][5]
OriginMarine Sponge (Diacarnus spinipoculum)[4][5]

In Vitro Pharmacology

The primary pharmacological activity of this compound reported to date is its inhibitory effect on the human TRPA1 channel.

Inhibitory Activity

The inhibitory potency of this compound against hTRPA1 was determined using a cell-based calcium influx assay.

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell LineAgonistIC₅₀ (μM)Reference
hTRPA1FLIPR Calcium-InfluxHEK-293 (overexpressing hTRPA1)Not specified2.0[4][5]

The inhibitory activity of other related compounds isolated from the same sponge extract varied, with this compound (compound 19 ) demonstrating the most potent inhibition.[4][5]

Mechanism of Action and Binding Kinetics

The precise mechanism of action and binding kinetics of this compound have not yet been elucidated. Further studies are required to determine whether it acts as a pore blocker, an allosteric modulator, or through a different mechanism. Binding affinity (Kd), association (kon), and dissociation (koff) rate constants have not been reported.

Selectivity

There is currently no published data on the selectivity profile of this compound. Its activity against other TRP channels (e.g., TRPV1, TRPM8) and a broader panel of receptors and ion channels has not been reported.

In Vivo Pharmacology

As of the current date, no in vivo studies on the efficacy, pharmacokinetics, or safety of this compound have been published.

Experimental Protocols

The following is a detailed methodology for the key in vitro experiment cited.

hTRPA1 Inhibition Assay (FLIPR Calcium-Influx)

This protocol is based on the methodology described in the primary literature for the discovery of this compound.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the human TRPA1 channel.

Materials:

  • Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably overexpressing hTRPA1.

  • Assay Plate: 96-well, black-walled, clear-bottom microplates.

  • Fluorescent Dye: Fluo-4 AM (calcium indicator).

  • TRPA1 Agonist: A known TRPA1 agonist (e.g., allyl isothiocyanate - AITC). The specific agonist used in the primary study was not detailed.[4]

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) system.

Procedure:

  • Cell Plating: Seed the hTRPA1-HEK-293 cells into 96-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in assay buffer.

    • Remove the cell culture medium and add the Fluo-4 AM loading buffer to each well.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the respective wells.

    • Incubate for a predetermined period to allow for compound binding.

  • Agonist Stimulation and Fluorescence Reading:

    • Place the plate in the FLIPR instrument.

    • Record a baseline fluorescence reading.

    • Add a pre-determined concentration of the TRPA1 agonist to all wells simultaneously using the FLIPR's integrated liquid handler.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium upon TRPA1 activation.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

TRPA1_Signaling_Pathway Stimuli Noxious Stimuli (e.g., AITC, Cold, Inflammatory Mediators) TRPA1 hTRPA1 Channel Stimuli->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Ca_Influx->Neurotransmitter_Release Action_Potential Action Potential Generation Depolarization->Action_Potential Action_Potential->Neurotransmitter_Release Pain_Inflammation Pain & Inflammation Neurotransmitter_Release->Pain_Inflammation

Caption: Simplified signaling pathway of hTRPA1 activation and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start cell_plating Seed hTRPA1-HEK-293 cells in 96-well plate start->cell_plating dye_loading Load cells with Fluo-4 AM calcium indicator cell_plating->dye_loading compound_addition Add serial dilutions of This compound dye_loading->compound_addition flipr_assay FLIPR Assay: 1. Baseline Reading 2. Agonist Addition 3. Fluorescence Measurement compound_addition->flipr_assay data_analysis Data Analysis: - % Inhibition Calculation - Dose-Response Curve - IC₅₀ Determination flipr_assay->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro determination of this compound inhibitory activity.

Conclusion and Future Directions

This compound is a novel, naturally derived inhibitor of the hTRPA1 channel with an IC₅₀ in the low micromolar range. Its unique norsesterterpenoid cyclic peroxide structure presents a new chemical scaffold for the design of TRPA1 modulators. However, the pharmacological characterization of this compound is in its nascent stages. To fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Mechanism of Action Studies: Elucidating the binding site and whether the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: Assessing the activity of this compound against a broad panel of ion channels and receptors to determine its specificity.

  • In Vivo Efficacy: Evaluating the compound in animal models of pain, inflammation, and respiratory diseases to establish its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.

The exploration of this compound and its derivatives could pave the way for a new class of analgesics and anti-inflammatory drugs.

References

hTRPA1-IN-1: A Technical Guide on a Novel Antagonist of the Human TRPA1 Channel and its Implications for Sensory Neuron Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical and thermal stimuli, playing a pivotal role in the generation of pain and neurogenic inflammation. Its expression is prominent in a subset of primary sensory neurons, making it a compelling target for the development of novel analgesic and anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of hTRPA1-IN-1, a sesquiterpene compound isolated from the marine sponge Diacarnus spinipoculum. This compound has been identified as an inhibitor of the human TRPA1 (hTRPA1) channel. This document will detail the known characteristics of this compound, the broader context of TRPA1 signaling in sensory neurons, and standardized experimental protocols for characterizing the effects of such inhibitors.

Introduction to TRPA1 in Sensory Neurons

The TRPA1 channel is a non-selective cation channel belonging to the Transient Receptor Potential (TRP) superfamily.[1] In mammals, it is encoded by the TRPA1 gene and is distinguished by a large N-terminal domain containing numerous ankyrin repeats.[1] These channels assemble as tetramers to form a Ca2+-permeable pore in the cell membrane.[1]

TRPA1 is predominantly expressed in a subpopulation of nociceptive primary sensory neurons of the dorsal root, trigeminal, and vagal ganglia.[2][3] These neurons are responsible for detecting and transmitting pain signals from the periphery to the central nervous system. The activation of TRPA1 on these sensory nerve endings by a wide array of exogenous and endogenous stimuli leads to membrane depolarization, action potential firing, and the sensation of pain, as well as the release of neuropeptides that drive neurogenic inflammation.[4][5]

TRPA1 is considered a "polymodal" channel, activated by a diverse range of stimuli including:

  • Exogenous irritants: Compounds such as allyl isothiocyanate (from mustard oil), cinnamaldehyde (from cinnamon), and acrolein (an environmental pollutant).[6]

  • Endogenous inflammatory mediators: Bradykinin and reactive oxygen species produced during tissue injury and inflammation can sensitize or directly activate TRPA1.[5]

  • Physical stimuli: While controversial, some studies suggest a role for TRPA1 in sensing noxious cold and mechanical stimuli.[5][7]

Given its central role in nociception and inflammation, the development of potent and selective TRPA1 antagonists is a major focus of analgesic drug discovery.[1]

This compound: A Natural Product Inhibitor of hTRPA1

This compound is a naturally occurring sesquiterpene that has been identified as an inhibitor of the human TRPA1 channel.[8]

Physicochemical Properties
PropertyValueReference
Molecular Formula C24H40O4[9]
Molecular Weight 392.57 g/mol [9]
Source Marine Sponge (Diacarnus spinipoculum)[8]
Appearance Typically a solid at room temperature[9]
Potency

The inhibitory activity of this compound has been quantified, providing a key metric for its potential as a pharmacological tool or therapeutic lead.

ParameterValueReference
IC50 2 µM[8]

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the response of the TRPA1 channel by 50%.

TRPA1 Signaling in Sensory Neurons

The activation of TRPA1 channels on sensory neurons initiates a signaling cascade that culminates in the perception of pain and the release of pro-inflammatory molecules. The influx of cations, particularly Ca2+, through the activated TRPA1 channel is the primary trigger for these downstream events.

TRPA1_Signaling TRPA1 Signaling Pathway in Sensory Neurons cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Stimuli Noxious Stimuli (e.g., AITC, Bradykinin, ROS) TRPA1 hTRPA1 Channel Stimuli->TRPA1 Activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Mediates Depolarization Membrane Depolarization TRPA1->Depolarization Causes Neuropeptide_Release Neuropeptide Release (e.g., CGRP, Substance P) Ca_Influx->Neuropeptide_Release Stimulates AP_Firing Action Potential Firing Depolarization->AP_Firing Triggers Pain_Signal Pain Signal to CNS AP_Firing->Pain_Signal Transmits Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Induces hTRPA1_IN_1 hTRPA1_IN_1 hTRPA1_IN_1->TRPA1 Inhibits

Figure 1. Simplified TRPA1 signaling cascade in a sensory neuron.

Experimental Protocols for Characterizing this compound

To fully elucidate the effects of this compound on sensory neurons, a series of in vitro and ex vivo experiments are required. The following protocols are standard methodologies used in the field for characterizing TRPA1 modulators.

In Vitro Characterization using Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator to measure the inhibitory effect of this compound on agonist-induced TRPA1 activation in a heterologous expression system or cultured sensory neurons.

Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Cell_Culture 1. Cell Culture (hTRPA1-expressing HEK293 cells or cultured dorsal root ganglion neurons) Dye_Loading 2. Dye Loading (Load cells with a calcium indicator dye, e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Wash 3. Wash (Remove excess dye) Dye_Loading->Wash Baseline 4. Baseline Measurement (Record baseline fluorescence) Wash->Baseline Inhibitor 5. Inhibitor Application (Incubate with this compound at various concentrations) Baseline->Inhibitor Agonist 6. Agonist Application (Apply a TRPA1 agonist, e.g., AITC) Inhibitor->Agonist Fluorescence_Measurement 7. Fluorescence Measurement (Record changes in intracellular calcium) Agonist->Fluorescence_Measurement Data_Analysis 8. Data Analysis (Calculate the change in fluorescence and determine IC50) Fluorescence_Measurement->Data_Analysis

Figure 2. Workflow for assessing inhibitor activity using calcium imaging.

Methodology:

  • Cell Preparation: Plate human TRPA1-expressing HEK293 cells or primary dorsal root ganglion (DRG) neurons onto glass-bottom dishes.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with buffer to remove extracellular dye.

  • Baseline Recording: Mount the dish on an inverted fluorescence microscope and record the baseline fluorescence intensity for 1-2 minutes.

  • Inhibitor Incubation: Perfuse the cells with a solution containing the desired concentration of this compound for 5-10 minutes.

  • Agonist Application: While continuing to record, apply a known TRPA1 agonist (e.g., 100 µM allyl isothiocyanate, AITC) in the presence of this compound.

  • Data Analysis: Measure the peak fluorescence intensity following agonist application. The inhibitory effect is calculated as the percentage reduction in the agonist-induced calcium response in the presence of this compound compared to the response with agonist alone. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Electrophysiological Analysis using Patch-Clamp

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity and is the gold standard for characterizing the mechanism of channel blockers.

Methodology:

  • Cell Preparation: Use hTRPA1-expressing cells or cultured sensory neurons as described above.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an intracellular solution.

  • Whole-Cell Configuration: Establish a whole-cell recording configuration. Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply a TRPA1 agonist to the cell to elicit an inward current.

  • Inhibitor Application: Co-apply this compound with the agonist to measure the extent of current inhibition. To investigate the mechanism of action, varying concentrations of the agonist can be applied in the presence of a fixed concentration of this compound.

  • Data Analysis: Measure the amplitude of the agonist-evoked current in the absence and presence of this compound. A reduction in current amplitude indicates inhibition.

Patch_Clamp_Logic Logic Diagram for Patch-Clamp Experiment Start Start Establish_WCR Establish Whole-Cell Recording (V_hold = -60 mV) Start->Establish_WCR Apply_Agonist Apply TRPA1 Agonist (e.g., AITC) Establish_WCR->Apply_Agonist Record_Current_1 Record Inward Current (I_agonist) Apply_Agonist->Record_Current_1 Apply_Inhibitor Co-apply this compound with Agonist Record_Current_1->Apply_Inhibitor Record_Current_2 Record Inward Current (I_inhibitor) Apply_Inhibitor->Record_Current_2 Compare_Currents Compare I_agonist and I_inhibitor Record_Current_2->Compare_Currents Inhibition Inhibition Confirmed Compare_Currents->Inhibition I_inhibitor < I_agonist No_Inhibition No Inhibition Compare_Currents->No_Inhibition I_inhibitor >= I_agonist

Figure 3. Logical flow of a patch-clamp experiment to test for TRPA1 inhibition.

Conclusion and Future Directions

This compound represents a novel, naturally derived inhibitor of the human TRPA1 channel with a reported IC50 of 2 µM.[8] Its discovery adds to the growing arsenal of pharmacological tools available to probe the function of TRPA1 in sensory neurons and other cell types. The data presented in this guide provide a foundational understanding of this compound and the methodologies required for its further characterization.

Future research should focus on:

  • Determining the precise mechanism of action of this compound (e.g., competitive vs. non-competitive, site of interaction).

  • Evaluating the selectivity of this compound against other TRP channels and ion channels.

  • Assessing the efficacy of this compound in animal models of pain and inflammation.[10]

  • Investigating the structure-activity relationship of this compound to guide the synthesis of more potent and selective analogs.

The continued investigation of this compound and similar compounds will undoubtedly enhance our understanding of TRPA1 biology and may ultimately lead to the development of new and effective treatments for a variety of pain and inflammatory conditions.

References

chemical structure and properties of hTRPA1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to hTRPA1-IN-1: A Novel TRPA1 Antagonist For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1), a non-selective cation channel, is a key player in the perception of pain, inflammation, and respiratory responses. It functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. The development of potent and selective TRPA1 antagonists is a significant area of interest for the treatment of various pathological conditions, such as chronic pain, asthma, and itch. This document provides a comprehensive overview of a novel TRPA1 inhibitor, this compound, a naturally occurring compound with demonstrated inhibitory activity against the human TRPA1 channel.

Chemical Structure and Physicochemical Properties

This compound is a norsesterterpenoid cyclic peroxide isolated from the marine sponge Diacarnus spinipoculum.[1][2] In the primary scientific literature, it is referred to as compound 19 .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₄₀O₄[3]
Molecular Weight 392.57 g/mol [3]
Type of Compound Norsesterterpenoid Cyclic Peroxide[1][2]
Source Organism Diacarnus spinipoculum (Marine Sponge)[1][2]
Appearance Solid at room temperature[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3]

Pharmacological Properties

This compound has been identified as a potent inhibitor of the human TRPA1 channel. Its pharmacological activity was determined through bioassay-guided isolation from its natural source.[1][2]

Table 2: Pharmacological Activity of this compound

ParameterValueTargetAssay TypeSource
IC₅₀ 2.0 μMHuman TRPA1 (hTRPA1)Calcium Influx Assay[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its inhibitory activity on the hTRPA1 channel.

Bioassay-Guided Isolation of this compound

The isolation of this compound from the marine sponge Diacarnus spinipoculum was achieved through a multi-step extraction and fractionation process, guided by the inhibitory activity against hTRPA1 at each stage.[2]

Experimental Workflow for Isolation

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structural Elucidation s1 Sponge Specimen (Diacarnus spinipoculum) s2 Extraction with MeOH and CH₂Cl₂ s1->s2 s3 Combined Extract s2->s3 s4 Partition between n-BuOH and Water s3->s4 s5 n-BuOH Fraction (Active) s4->s5 Activity Confirmed s6 Partition between 15% aq. MeOH and n-hexane s5->s6 s7 15% aq. MeOH Fraction (Highly Active) s6->s7 Activity Confirmed c1 Fractionation of Active Fraction s7->c1 Bioassay-Guided c2 Repeated Column Chromatography (e.g., Silica gel, ODS) c1->c2 c3 HPLC Purification c2->c3 c4 This compound (Compound 19) c3->c4 a1 Spectroscopic Analysis (NMR, MS) c4->a1 a2 Mosher Ester Analysis c4->a2 a3 Determination of Absolute Configuration a1->a3 a2->a3 G s1 HEK293 cells stably expressing hTRPA1 s2 Seed cells in 96-well plates s1->s2 s3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) s2->s3 s4 Incubate with varying concentrations of this compound s3->s4 s5 Add a TRPA1 agonist (e.g., AITC, cinnamaldehyde) s4->s5 s6 Measure fluorescence intensity (e.g., using a FLIPR system) s5->s6 s7 Calculate % inhibition and IC₅₀ value s6->s7 G cluster_stimuli Noxious Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling stimuli Environmental Irritants (e.g., AITC, acrolein) Endogenous Mediators (e.g., ROS, 4-HNE) trpa1 TRPA1 Channel stimuli->trpa1 Activation ca_influx Ca²⁺ Influx trpa1->ca_influx depolarization Membrane Depolarization trpa1->depolarization inhibitor This compound inhibitor->trpa1 Inhibition response Neuronal Firing Neurotransmitter Release Inflammatory Response ca_influx->response depolarization->response

References

Methodological & Application

Application Notes for hTRPA1-IN-1 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "hTRPA1-IN-1" is used throughout this document as a representative placeholder for a selective inhibitor of the human Transient Receptor Potential Ankyrin 1 (hTRPA1) channel. The protocols and data are based on established methodologies for well-characterized hTRPA1 antagonists.

Audience: Researchers, scientists, and drug development professionals.

Introduction The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in a subset of primary sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][2][3] TRPA1 is a polymodal sensor activated by a wide array of stimuli, including environmental irritants (e.g., allyl isothiocyanate from wasabi), endogenous inflammatory mediators, and changes in temperature.[4][5][6] Its role in pain, neurogenic inflammation, and respiratory conditions makes it a significant target for the development of novel analgesic and anti-inflammatory therapeutics.[2][3]

This compound is a selective inhibitor designed to block the activity of the hTRPA1 channel. Patch-clamp electrophysiology is the gold-standard method for directly measuring the ion flow through channels like TRPA1 and is essential for characterizing the potency and mechanism of action of inhibitors.[7] These application notes provide a detailed protocol for using this compound to inhibit agonist-induced currents in hTRPA1-expressing cells using the whole-cell patch-clamp technique.

Data Presentation: Pharmacology of hTRPA1 Inhibitors

The inhibitory potency of antagonists is typically determined by their half-maximal inhibitory concentration (IC50). This value can vary depending on the agonist used and the experimental conditions. The table below summarizes IC50 values for well-characterized hTRPA1 inhibitors.

InhibitorAgonist (Concentration)IC50 (Human TRPA1)Cell TypeReference
A-967079 AITC (100 µM)51 nMManual Patch-Clamp[8]
A-967079 Carvacrol (300 µM)9.8 nMSyncroPatch 384[8]
A-967079 Cinnamaldehyde67 nM-[9]
Compound 1 Cinnamaldehyde (300 µM)0.09 µMManual Patch-Clamp[10]
Compound 10 -170 nM-[9]
Compound 31 -15 nM-[9]

Signaling & Activation Pathway

The following diagram illustrates the activation of the hTRPA1 channel by an agonist and its subsequent inhibition.

TRPA1_Pathway hTRPA1 Activation and Inhibition Pathway cluster_membrane Plasma Membrane TRPA1 hTRPA1 Channel (Closed) TRPA1_Open hTRPA1 Channel (Open) Cations Cation Influx (Ca²⁺, Na⁺) TRPA1_Open->Cations Permeates Agonist Agonist (e.g., AITC, Carvacrol) Agonist->TRPA1 Binds & Activates Depolarization Neuronal Depolarization & Pain Signal Cations->Depolarization Leads to Inhibitor This compound (Inhibitor) Inhibitor->TRPA1_Open Binds & Blocks

Caption: Agonist activation of hTRPA1 leads to cation influx and signaling, which is blocked by this compound.

Experimental Protocols

Cell Culture and Maintenance

A heterologous expression system, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing full-length hTRPA1, is recommended.

  • Cell Line: HEK293 cells stably transfected with hTRPA1.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain channel expression.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording.

Solutions for Whole-Cell Patch-Clamp
  • External (Bath) Solution (in mM):

    • NaCl: 145

    • KCl: 5

    • CaCl₂: 2

    • MgCl₂: 1

    • HEPES: 10

    • Glucose: 10

    • pH adjusted to 7.4 with NaOH; Osmolarity ~310 mOsm.

  • Internal (Pipette) Solution (in mM):

    • CsCl: 90

    • CsF: 32

    • HEPES: 10

    • EGTA: 10

    • Cs₄-BAPTA: 10

    • MgCl₂: 1

    • Mg-ATP: 5

    • Na-GTP: 0.1

    • pH adjusted to 7.3 with CsOH; Osmolarity ~300 mOsm.[10] (Note: Cesium is used to block potassium channels. High-affinity calcium chelators like BAPTA are included to minimize calcium-dependent desensitization.)[11]

  • Compound Preparation:

    • Prepare a 10-30 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of the agonist (e.g., AITC or Carvacrol) in DMSO.

    • On the day of the experiment, dilute the stock solutions in the external bath solution to the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid off-target effects.

Whole-Cell Patch-Clamp Protocol

This protocol aims to measure the inhibition of agonist-induced hTRPA1 currents by this compound.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Procedure:

    • Place a coverslip with hTRPA1-expressing cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

    • Set the holding potential to -60 mV.[8]

    • Apply a voltage ramp protocol (e.g., a 500 ms ramp from -80 mV to +80 mV) every 5 seconds to monitor the current.[10][12]

    • Establish a stable baseline current for at least 1-2 minutes.

    • Apply a fixed concentration of a TRPA1 agonist (e.g., 300 µM Carvacrol or 100 µM AITC) to activate the channel and elicit a stable inward and outward current.[8]

    • Once the agonist-induced current is stable, co-apply the agonist with increasing concentrations of this compound (e.g., 1 nM to 10 µM). Apply each concentration until the inhibitory effect reaches a steady state.

    • After the highest concentration, perform a washout with the agonist-containing solution to check for reversibility.

Experimental Workflow Diagram

Workflow Patch-Clamp Workflow for this compound Characterization cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Culture hTRPA1-HEK293 Cells P2 Plate Cells on Coverslips P1->P2 P3 Prepare Solutions & Compounds P2->P3 E1 Obtain Giga-seal & Go Whole-Cell P3->E1 E2 Set Holding Potential (-60 mV) & Apply Voltage Ramps E1->E2 E3 Record Stable Baseline E2->E3 E4 Apply Agonist (e.g., AITC) E3->E4 E5 Co-apply Agonist + this compound (Concentration-Response) E4->E5 E6 Washout & Record Recovery E5->E6 A1 Measure Peak Current Amplitude at each Concentration E6->A1 A2 Normalize to Control (Agonist only) A1->A2 A3 Plot Concentration-Response Curve A2->A3 A4 Calculate IC50 Value A3->A4

References

Application Notes and Protocols for the In Vivo Administration of TRPA1 Inhibitors in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, specific in vivo administration data and established protocols for a compound designated "hTRPA1-IN-1" are not available in the public domain. The information presented herein is a generalized guide based on preclinical studies of other well-characterized TRPA1 antagonists in rodent models. These notes are intended to provide researchers, scientists, and drug development professionals with a framework for designing and conducting in vivo experiments with novel TRPA1 inhibitors.

Application Notes

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in a subset of nociceptive primary sensory neurons.[1][2] It functions as a sensor for a wide array of exogenous and endogenous irritants, including environmental irritants, inflammatory mediators, and products of oxidative stress.[3] Activation of TRPA1 is implicated in various pathological conditions such as neuropathic pain, inflammatory pain, asthma, and cough.[4][5][6] Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.[2] These notes provide an overview of the in vivo application of TRPA1 inhibitors in rodent models to assess their therapeutic potential.

Principle

The in vivo administration of a TRPA1 inhibitor in rodent models aims to evaluate its pharmacokinetic properties, target engagement, efficacy, and potential toxicity. Efficacy is typically assessed by the compound's ability to reverse or prevent pain-like behaviors and inflammation in established disease models. Key considerations include the choice of rodent species, route of administration, dose selection, and appropriate behavioral and biochemical endpoints. It is important to note that species differences exist, and some TRPA1 antagonists may be active in human but not in rat TRPA1, which can affect the translatability of preclinical findings.[7]

Preclinical Development Considerations

  • Pharmacokinetics and Brain Penetration: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the TRPA1 inhibitor is crucial. For indications involving the central nervous system, such as neuropathic pain, brain penetrance of the compound is a key factor.[4][5][6]

  • Target Engagement: It is essential to demonstrate that the compound reaches its target in vivo at concentrations sufficient to inhibit TRPA1 activity. This can be achieved by ex vivo assays or by in vivo models where a TRPA1 agonist is used to challenge the system.[4][5][6]

  • Toxicity: Early assessment of potential toxicity is critical. For instance, some TRPA1 antagonists have been associated with off-target effects, such as anticoagulation, which may be linked to metabolites generated by aldehyde oxidase.[8]

Quantitative Data Summary

The following tables summarize quantitative data for various TRPA1 modulators administered in vivo in rodent models, as reported in the literature.

Table 1: In Vivo Efficacy of TRPA1 Antagonists in Rodent Models

CompoundModelSpeciesRoute of AdministrationDoseEfficacyReference
AMG0902AITC-induced flinching/lickingRatOralNot specifiedPrevention of flinching/licking[4][5][6]
AMG0902Inflammatory, mechanically evoked hypersensitivityRatOralNot specifiedLittle to no efficacy[4][5][6]
AMG0902Neuropathic painRatOralNot specifiedNo efficacy[4][5][6]
HC-030031Formalin- and AITC-evoked nocifensive behaviorsRat/MouseIntraperitoneal or Oral100-300 mg/kgSignificant reduction[9]
HC-030031Carrageenan-induced mechanical hypersensitivityRatIntraplantarNot specifiedPrevention and reversal[9]
A-967079Neuropathic pain modelsNot specifiedOralNot specifiedFailed to show efficacy[7]

Table 2: Pharmacokinetic and In Vitro Potency Data

CompoundParameterValueSpeciesReference
AMG0902IC90 against rat TRPA1300 nMRat[4][5][6]
AMG0902Brain to plasma ratio0.2Not specified[4][5][6]
This compoundIC502 µMNot specified[10]

Experimental Protocols

Protocol 1: Assessment of In Vivo Target Engagement using Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior

Objective: To confirm that the TRPA1 inhibitor can block the effects of the TRPA1 agonist AITC in vivo.

Materials:

  • TRPA1 inhibitor (e.g., this compound)

  • Vehicle for the inhibitor

  • Allyl isothiocyanate (AITC)

  • Vehicle for AITC (e.g., mineral oil)

  • Male Sprague-Dawley rats (200-250 g)

  • Plexiglas observation chambers

Procedure:

  • Acclimate rats to the observation chambers for at least 30 minutes before testing.

  • Administer the TRPA1 inhibitor or its vehicle via the desired route (e.g., oral gavage). The dose and pretreatment time should be based on available pharmacokinetic data.

  • Following the pretreatment period, inject a small volume (e.g., 10 µL) of AITC solution (e.g., 1% in mineral oil) into the plantar surface of one hind paw.

  • Immediately after AITC injection, place the rat back into the observation chamber and record the cumulative time spent flinching or licking the injected paw for a period of 5-10 minutes.

  • Compare the nocifensive behavior in the inhibitor-treated group to the vehicle-treated group. A significant reduction in flinching/licking time indicates target engagement.

Protocol 2: Evaluation of Efficacy in a Model of Inflammatory Pain (Complete Freund's Adjuvant-Induced Mechanical Hypersensitivity)

Objective: To assess the ability of the TRPA1 inhibitor to reduce mechanical hypersensitivity in a model of persistent inflammatory pain.

Materials:

  • TRPA1 inhibitor (e.g., this compound)

  • Vehicle for the inhibitor

  • Complete Freund's Adjuvant (CFA)

  • Male C57BL/6 mice (20-25 g)

  • Electronic von Frey apparatus

Procedure:

  • Measure the baseline mechanical withdrawal threshold for both hind paws of each mouse using the electronic von Frey apparatus.

  • Induce inflammation by injecting CFA (e.g., 20 µL) into the plantar surface of one hind paw.

  • At a predetermined time after CFA injection (e.g., 24 hours), when mechanical hypersensitivity is established, administer the TRPA1 inhibitor or its vehicle.

  • Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Compare the withdrawal thresholds in the inhibitor-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold in the inflamed paw indicates analgesic efficacy.

Protocol 3: Evaluation of Efficacy in a Model of Neuropathic Pain (Spinal Nerve Ligation)

Objective: To determine if the TRPA1 inhibitor can alleviate mechanical allodynia in a model of neuropathic pain.

Materials:

  • TRPA1 inhibitor (e.g., this compound)

  • Vehicle for the inhibitor

  • Surgical instruments for spinal nerve ligation

  • Male Sprague-Dawley rats (180-220 g)

  • Electronic von Frey apparatus

Procedure:

  • Perform spinal nerve ligation (SNL) surgery on anesthetized rats, ligating the L5 spinal nerve.

  • Allow the animals to recover for a period of 7-14 days, during which neuropathic pain behaviors develop.

  • Measure the baseline mechanical withdrawal threshold in the ipsilateral (ligated side) and contralateral paws.

  • Administer the TRPA1 inhibitor or its vehicle to animals that have developed significant mechanical allodynia.

  • Measure the mechanical withdrawal threshold at various time points post-dosing.

  • Analyze the data to determine if the inhibitor significantly increases the withdrawal threshold of the ipsilateral paw compared to the vehicle control.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammatory_Mediators Inflammatory_Mediators Inflammatory_Mediators->TRPA1 Oxidative_Stress Oxidative_Stress Oxidative_Stress->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal hTRPA1_IN_1 This compound (Inhibitor) hTRPA1_IN_1->TRPA1

Caption: TRPA1 signaling pathway in nociceptive neurons.

Experimental_Workflow Start Start: Rodent Model Selection Baseline Baseline Behavioral Testing (e.g., von Frey) Start->Baseline Induction Induction of Pathology (e.g., CFA, SNL) Baseline->Induction Drug_Admin Administer this compound or Vehicle Induction->Drug_Admin Post_Dose_Testing Post-Dose Behavioral Testing (Time Course) Drug_Admin->Post_Dose_Testing Data_Analysis Data Analysis Post_Dose_Testing->Data_Analysis Efficacy_Determination Efficacy Determination Data_Analysis->Efficacy_Determination Logical_Relationship cluster_pathology Pathophysiology cluster_intervention Pharmacological Intervention Tissue_Injury Tissue Injury/ Nerve Damage Mediator_Release Release of Inflammatory & Oxidative Mediators Tissue_Injury->Mediator_Release TRPA1_Activation TRPA1 Activation on Nociceptors Mediator_Release->TRPA1_Activation Pain_Hypersensitivity Pain Hypersensitivity TRPA1_Activation->Pain_Hypersensitivity hTRPA1_IN_1 This compound TRPA1_Blockade TRPA1 Blockade hTRPA1_IN_1->TRPA1_Blockade TRPA1_Blockade->TRPA1_Activation Inhibits Analgesia Analgesia TRPA1_Blockade->Analgesia

References

Application Notes and Protocols for a Representative hTRPA1 Antagonist in Asthma and Cough Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a representative potent and selective human Transient Receptor Potential Ankyrin 1 (hTRPA1) antagonist, for which the placeholder name hTRPA1-IN-1 is used. The quantitative data and experimental methodologies are based on published research for other well-characterized TRPA1 antagonists, such as GDC-0334, as specific data for a compound designated "this compound" is not available in the public domain. Researchers should validate these protocols for their specific molecule of interest.

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed on sensory neurons that innervate the airways.[1][2][3] It functions as a sensor for a wide array of exogenous irritants, such as those found in smoke and pollution, as well as endogenous inflammatory mediators.[1][2][3] Activation of TRPA1 on these sensory nerves triggers neurogenic inflammation, bronchoconstriction, and the cough reflex, all of which are key pathophysiological features of asthma and chronic cough.[1][4][5] Consequently, antagonism of the hTRPA1 channel presents a promising therapeutic strategy for these respiratory diseases.[5][6][7]

These application notes provide an overview of the utility of a potent and selective hTRPA1 antagonist, referred to as this compound, in preclinical asthma and cough research models. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action

This compound is a selective antagonist of the hTRPA1 ion channel. By binding to the channel, it prevents the influx of cations (primarily Ca2+) that is triggered by agonist binding. This inhibition of channel activation blocks the downstream signaling cascade that leads to the release of neuropeptides (e.g., Substance P, CGRP), which in turn mediate neurogenic inflammation, smooth muscle contraction (bronchoconstriction), and the activation of the cough reflex.

cluster_0 Airway Sensory Neuron cluster_1 Physiological Response TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Activation Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_release Neurogenic_inflammation Neurogenic Inflammation (Edema, Mucus Production) Neuropeptide_release->Neurogenic_inflammation Bronchoconstriction Bronchoconstriction Neuropeptide_release->Bronchoconstriction Cough Cough Reflex Neuropeptide_release->Cough Irritants Exogenous Irritants (Smoke, Pollutants) Irritants->TRPA1 Inflammatory_mediators Endogenous Inflammatory Mediators Inflammatory_mediators->TRPA1 hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 Inhibition

Figure 1: TRPA1 Signaling Pathway in Asthma and Cough.

Quantitative Data

The following table summarizes the in vitro potency and in vivo efficacy of a representative hTRPA1 antagonist (GDC-0334) in relevant preclinical models.

ParameterSpecies/Cell LineAssayAgonistPotency/EfficacyReference
In Vitro Potency
IC₅₀Human (HEK293)Ca²⁺ InfluxAITC1.7 nM[5]
IC₅₀Human Airway Smooth Muscle CellsCa²⁺ InfluxAITCPotent Inhibition[4]
In Vivo Efficacy
InflammationMouse (OVA model)BALF Cell CountOVA ChallengeSignificant Reduction[4]
Airway HyperreactivityMouse (OVA model)Lung FunctionMethacholineSignificant Reduction[4]
CoughGuinea PigCough CountAITC ChallengeDose-dependent Inhibition[6]

AITC: Allyl isothiocyanate; OVA: Ovalbumin; BALF: Bronchoalveolar lavage fluid.

Experimental Protocols

In Vitro Assays

1. Calcium Influx Assay in hTRPA1-Expressing Cells

This assay is used to determine the potency of this compound in inhibiting agonist-induced calcium influx in a controlled cellular environment.

Materials:

  • HEK293 cells stably expressing human TRPA1 (hTRPA1-HEK293)

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

  • This compound

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed hTRPA1-HEK293 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂ overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove culture medium from the plates and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare the TRPA1 agonist (AITC) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay: a. Wash the cells with Assay Buffer to remove excess dye. b. Add the diluted this compound or vehicle to the respective wells and incubate for 15-30 minutes at room temperature. c. Place the plate in the fluorescence reader and measure baseline fluorescence. d. Add the AITC solution to all wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage inhibition of the agonist response for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

cluster_workflow Calcium Influx Assay Workflow plate_cells Plate hTRPA1-HEK293 cells dye_loading Load cells with Fluo-4 AM plate_cells->dye_loading 24h compound_incubation Incubate with This compound dye_loading->compound_incubation 1h agonist_addition Add AITC agonist compound_incubation->agonist_addition 15-30 min read_fluorescence Measure Fluorescence (FLIPR) agonist_addition->read_fluorescence data_analysis Calculate IC₅₀ read_fluorescence->data_analysis

Figure 2: In Vitro Calcium Influx Assay Workflow.
In Vivo Models

1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is used to evaluate the effect of this compound on key features of asthma, including airway inflammation and airway hyperreactivity (AHR).[1][4]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • This compound formulated for oral gavage

  • Vehicle control

  • Aerosol delivery system

  • Whole-body plethysmograph for AHR measurement

  • Methacholine

Protocol:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.

  • Challenge: From day 28 to 34, challenge the mice daily with aerosolized 1% OVA in PBS for 30 minutes.

  • Treatment: Administer this compound or vehicle by oral gavage 1-2 hours before each OVA challenge.

  • Endpoint Measurement (Day 35): a. Airway Hyperreactivity (AHR): Measure lung function in response to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph. b. Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a lung lavage with PBS. Collect the BAL fluid (BALF). c. Cell Analysis: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total and differential cell count (e.g., eosinophils, neutrophils) using a hemocytometer and stained cytospins. d. Cytokine Analysis: Analyze the BALF supernatant for inflammatory cytokines (e.g., IL-4, IL-5, IL-13) by ELISA.

  • Data Analysis: Compare the AHR, BALF cell counts, and cytokine levels between the vehicle-treated and this compound-treated groups.

2. TRPA1 Agonist-Induced Cough Model in Guinea Pigs

This model assesses the antitussive potential of this compound.[8]

Materials:

  • Dunkin-Hartley guinea pigs

  • This compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • TRPA1 agonist (e.g., AITC or cinnamaldehyde)

  • Whole-body plethysmography chamber equipped with a microphone and pneumotachograph to record cough events.

  • Nebulizer

Protocol:

  • Acclimatization: Acclimatize the guinea pigs to the plethysmography chambers.

  • Treatment: Administer this compound or vehicle at the desired dose and route.

  • Cough Induction: After a set pretreatment time (e.g., 1 hour), place the animals in the chambers and expose them to an aerosol of the TRPA1 agonist for a defined period (e.g., 5-10 minutes).

  • Cough Recording: Record the characteristic cough sounds and associated pressure changes for a period during and after the agonist challenge.

  • Data Analysis: Quantify the number of coughs in the this compound-treated group and compare it to the vehicle-treated group.

cluster_workflow In Vivo Model Logical Relationship Sensitization Sensitization (e.g., OVA) Asthma_Model Asthma Model (Mouse) Sensitization->Asthma_Model Challenge Airway Challenge (e.g., OVA, AITC) AHR_Measurement Measure AHR Challenge->AHR_Measurement Inflammation_Analysis Analyze Inflammation (BALF) Challenge->Inflammation_Analysis Cough_Count Quantify Coughs Challenge->Cough_Count Treatment Administer This compound Treatment->Challenge Asthma_Model->Challenge Cough_Model Cough Model (Guinea Pig) Cough_Model->Challenge

Figure 3: Logical Relationship of In Vivo Models.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For information on solubility and storage, refer to the manufacturer's datasheet.[9] Typically, the compound is stored as a powder at -20°C and dissolved in a suitable solvent like DMSO for in vitro experiments to prepare a stock solution.[9] Aliquots of the stock solution should be stored at -80°C to avoid repeated freeze-thaw cycles.[9] For in vivo studies, appropriate formulation in a vehicle suitable for the chosen route of administration is required.

References

Application Notes and Protocols: Cell-Based Assay Development with hTRPA1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes, playing a crucial role in pain, itch, and neurogenic inflammation.[1][3][4] Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.[1][5] hTRPA1-IN-1 is a sesquiterpenoid inhibitor of the human TRPA1 channel with a reported IC50 of 2 µM.[6]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory activity and to screen for other potential TRPA1 modulators. The primary assay described is a fluorescent calcium flux assay, a common and robust method for studying TRP channel function.[7][8]

Data Presentation

Table 1: In Vitro Activity of this compound and other TRPA1 Modulators

CompoundTargetActionIC50 / EC50Assay TypeCell LineReference
This compoundhTRPA1Inhibitor2 µMNot specifiedNot specified[6]
HC-030031hTRPA1Antagonist-Calcium fluxA549[9]
A-967079TRPA1Antagonist-Not specifiedNot specified[10]
AM-0902hTRPA1Antagonist-Calcium fluxHEK293[5]
CinnamaldehydehTRPA1Agonist-Calcium fluxHEK293[5]
Allyl isothiocyanate (AITC)hTRPA1Agonist-Calcium fluxHEK293[10][11]
PF-4840154hTRPA1Activator23 nMNot specifiedNot specified[12]
PF-4840154rTRPA1Activator97 nMNot specifiedNot specified[12]
Compound 50hTRPA1Antagonist1.42 µMCalcium fluxHEK293[5]
Compound 50mTRPA1Antagonist2.84 µMCalcium fluxHEK293[5]
TRPA1-IN-2TRPA1Inhibitor0.04 µMNot specifiedNot specified[13]

Experimental Protocols

Protocol 1: Calcium Flux Assay for this compound Potency Determination

This protocol details the measurement of this compound inhibitory activity by quantifying its ability to block agonist-induced calcium influx in a human TRPA1-expressing cell line.

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, Puromycin) to maintain hTRPA1 expression.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.

  • TRPA1 Agonist: Allyl isothiocyanate (AITC) or cinnamaldehyde. Prepare a stock solution in DMSO.

  • TRPA1 Antagonist (Control): HC-030031 or A-967079. Prepare a stock solution in DMSO.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: (Optional) To prevent dye leakage from cells.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated liquid handling capabilities.

2. Cell Culture and Plating

  • Maintain the hTRPA1-HEK293 cell line in a 37°C, 5% CO2 incubator.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • For the assay, harvest cells and seed them into black, clear-bottom microplates at a density of 40,000-80,000 cells per well (for 96-well plates) in 100 µL of culture medium.

  • Incubate the plates for 24-48 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

3. Dye Loading

  • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM in Assay Buffer. Add Pluronic F-127 (e.g., 0.02%) to the solution to facilitate dye entry into the cells. If using, add Probenecid (e.g., 2.5 mM) to the Assay Buffer.

  • Aspirate the culture medium from the cell plate.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells 2-3 times with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of Assay Buffer in each well after the final wash.

4. Compound Preparation and Addition

  • Prepare serial dilutions of this compound and control compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5% to avoid off-target effects.

  • Prepare the agonist (AITC or cinnamaldehyde) at a concentration that elicits a sub-maximal response (e.g., EC80) to allow for the detection of inhibition.

  • Using the fluorescence plate reader's liquid handler, add the diluted this compound or control compounds to the cell plate.

  • Incubate the plate for 10-20 minutes at room temperature.

5. Data Acquisition

  • Place the cell plate into the fluorescence plate reader.

  • Set the instrument to record fluorescence intensity over time (kinetic read). For Fluo-4, excitation is typically at 494 nm and emission at 516 nm.

  • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

  • Inject the agonist solution into each well and continue recording the fluorescence signal for 60-180 seconds to capture the peak calcium response.

6. Data Analysis

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the vehicle control (agonist only) and a positive control inhibitor.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis cell_culture 1. hTRPA1-HEK293 Cell Culture cell_seeding 2. Seed Cells into Microplate cell_culture->cell_seeding incubation1 3. Incubate 24-48h cell_seeding->incubation1 dye_loading 4. Load Cells with Calcium Indicator Dye incubation1->dye_loading wash 5. Wash to Remove Extracellular Dye dye_loading->wash compound_add 6. Add this compound/Controls wash->compound_add incubation2 7. Incubate 10-20 min compound_add->incubation2 agonist_add 8. Add Agonist (AITC) incubation2->agonist_add read_fluorescence 9. Measure Fluorescence Change agonist_add->read_fluorescence data_analysis 10. Calculate IC50 read_fluorescence->data_analysis

Caption: Workflow for the hTRPA1 Calcium Flux Assay.

TRPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 hTRPA1 Channel Calcium Ca²⁺ Influx TRPA1->Calcium Mediates Depolarization Membrane Depolarization TRPA1->Depolarization Causes Agonist Agonist (e.g., AITC, Cinnamaldehyde) Agonist->TRPA1 Activates hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 Inhibits Signaling Downstream Signaling (e.g., Neurotransmitter Release, Inflammation) Calcium->Signaling Depolarization->Signaling

Caption: Simplified hTRPA1 Signaling Pathway.

References

preparing hTRPA1-IN-1 stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hTRPA1-IN-1 is a sesquiterpene compound originally isolated from the marine sponge Diacarnus spinipoculum. It functions as an inhibitor of the human Transient Receptor Potential Ankyrin 1 (hTRPA1), a non-selective cation channel primarily expressed in sensory neurons.[1][2] TRPA1 is a well-established target in pain and inflammation research, as it is activated by a wide range of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[3][4] this compound serves as a valuable tool for studying the physiological and pathological roles of the TRPA1 channel, with a reported IC50 of 2 μM.[1][2][5] These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for in vitro research.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C24H40O4[1]
Molecular Weight 392.57 g/mol [5]
IC50 2 μM[1][2][5]
Appearance Solid[5]
Primary In Vitro Solvent Dimethyl sulfoxide (DMSO)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro assays.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    For 1 mg of this compound (MW = 392.57 g/mol ): Volume (L) = (0.001 g / 392.57 g/mol ) / 0.010 mol/L = 0.0002547 L = 254.7 µL

  • Dissolve: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of Working Concentrations for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations suitable for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution (e.g., 2 µL of 1 mM stock + 198 µL of medium).

  • Final Application: Add the appropriate volume of the final working solution to your cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration remains below cytotoxic levels. For example, if you add 10 µL of a 100 µM working solution (containing 0.1% DMSO) to 90 µL of cells in a well, the final concentration of this compound will be 10 µM and the final DMSO concentration will be 0.01%.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Noxious Stimuli Noxious Stimuli TRPA1 TRPA1 Channel Noxious Stimuli->TRPA1 Activates Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 Inhibits Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: TRPA1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Concentration Preparation A Weigh this compound Powder B Calculate DMSO Volume for 10 mM A->B C Dissolve in DMSO B->C D Vortex to Mix C->D E Aliquot and Store at -80°C D->E F Thaw 10 mM Stock Aliquot E->F For Immediate Use G Prepare Intermediate Dilution (e.g., 1 mM) F->G H Perform Serial Dilutions to Desired Concentrations G->H I Add to Cell Culture Medium (DMSO ≤ 0.1%) H->I

Caption: Workflow for Preparing this compound Solutions.

References

Application Note: Evaluating the Efficacy of hTRPA1-IN-1 in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for assessing the therapeutic potential of hTRPA1-IN-1, a potent and selective antagonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel, in rodent models of neuropathic pain.

Introduction

Neuropathic pain is a debilitating chronic condition resulting from damage or disease affecting the somatosensory nervous system. The TRPA1 ion channel, expressed predominantly in a subset of primary sensory neurons, has emerged as a key player in the transition and maintenance of chronic pain states.[1][2] TRPA1 acts as a sensor for a wide array of endogenous inflammatory and oxidative stress molecules that are upregulated following nerve injury.[1][3][4] Activation of TRPA1 on nociceptors leads to the release of neuropeptides like CGRP and Substance P, promoting neurogenic inflammation and contributing to peripheral and central sensitization, which manifest as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain).[1][3][5]

Pharmacological inhibition of TRPA1 is therefore a promising therapeutic strategy for neuropathic pain.[6][7][8] this compound is a selective antagonist designed to block the channel, preventing ion influx and subsequent neuronal activation.[6] This application note details the mechanism of action, provides representative efficacy data for selective TRPA1 antagonists, and outlines key experimental protocols for evaluating this compound in established preclinical models.

Mechanism of Action

Following nerve injury, damaged neurons and infiltrating immune cells release a host of reactive oxygen species (ROS), reactive nitrogen species (RNS), and other inflammatory mediators.[2][4][5] These endogenous molecules act as agonists, opening the TRPA1 channel on nociceptive nerve terminals and leading to a depolarizing influx of Ca²⁺ and Na⁺.[3][6] This cation influx triggers action potentials that propagate to the spinal cord, signaling pain.[9] It also causes the peripheral release of pro-inflammatory neuropeptides. This compound, as a channel antagonist, physically blocks this ion flow, thereby preventing neuronal depolarization and inhibiting the transmission of pain signals.[6]

TRPA1_Pathway cluster_0 Nociceptive Neuron Terminal cluster_1 Pain Signaling Cascade NerveInjury Nerve Injury / Inflammation ROS Endogenous Agonists (ROS, 4-HNE, etc.) NerveInjury->ROS TRPA1 TRPA1 Channel ROS->TRPA1 Activates Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1->Ca_Influx Opens Depolarization Depolarization & Action Potential Ca_Influx->Depolarization Neuropeptides CGRP / Substance P Release Depolarization->Neuropeptides SpinalCord Signal to Spinal Cord Depolarization->SpinalCord Neuroinflammation Neurogenic Inflammation Neuropeptides->Neuroinflammation hTRPA1_IN_1 This compound hTRPA1_IN_1->TRPA1 Blocks PainPerception Pain Perception (Allodynia / Hyperalgesia) SpinalCord->PainPerception

Caption: TRPA1 signaling in neuropathic pain and site of inhibition.

Representative In Vivo Efficacy Data

While specific data for this compound is not yet publicly available, the following table summarizes quantitative data from preclinical studies of other potent, selective, and orally bioavailable TRPA1 antagonists in rodent models of neuropathic and inflammatory pain. This data serves as a benchmark for expected efficacy.

CompoundPain ModelSpeciesRouteDose (mg/kg)Efficacy Outcome
A-967079 Spared Nerve Injury (SNI)Rati.p.30, 100Attenuated cold allodynia.[10]
A-967079 CFA-Inflammatory PainRatp.o.100Reduced mechanical hyperalgesia in inflamed paw.[10]
HC-030031 Spared Nerve Injury (SNI)Mousei.p.100Attenuated cold hyperalgesia.[10]
HC-030031 CFA-Inflammatory PainMousei.p.100, 300Reversed mechanical hyperalgesia.[4]
AMG0902 AITC-Induced PainRatp.o.0.3 - 10Dose-dependent inhibition of licking/flinching behavior.[11][12]
AMG0902 CFA-Inflammatory PainRatp.o.100Limited effect on established mechanical hypersensitivity.[11]
GRC17536 Diabetic NeuropathyHumanp.o.N/AShowed promising efficacy in a Phase IIa study.[13]

CFA: Complete Freund's Adjuvant; AITC: Allyl isothiocyanate; i.p.: Intraperitoneal; p.o.: Oral administration.

Experimental Protocols & Workflow

The following protocols provide a framework for evaluating the anti-allodynic effects of this compound.

Experimental_Workflow start Start: Animal Acclimation (1-2 weeks) baseline Day -7 to -1: Baseline Behavioral Testing (e.g., Von Frey Test) start->baseline surgery Day 0: Neuropathic Pain Surgery (e.g., CCI Model) baseline->surgery recovery Day 1-6: Post-operative Recovery surgery->recovery post_op_test Day 7, 14: Confirm Development of Mechanical Allodynia recovery->post_op_test treatment Day 14: Compound Administration (Vehicle vs. This compound doses) post_op_test->treatment final_test Day 14 (Post-Dose): Assess Reversal of Allodynia (e.g., 1, 2, 4 hr post-dose) treatment->final_test end End: Data Analysis final_test->end

Caption: Experimental workflow for in vivo efficacy testing.
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model induces nerve injury that results in persistent mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 chromic gut sutures

  • Antiseptic solution and wound closure materials

Procedure:

  • Anesthetize the rat following approved institutional protocols.

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Carefully free the nerve from surrounding connective tissue.

  • Proximal to the nerve's trifurcation, place four loose ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between them.

  • Tighten the ligatures until they elicit a brief twitch in the corresponding hind limb, ensuring they do not arrest circulation.

  • Close the muscle layer and skin with appropriate sutures.

  • Administer post-operative analgesics as required by ethical guidelines for the first 48 hours.

  • Allow animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.

Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments (calibrated set of fibers with increasing stiffness)

  • Elevated testing platform with a wire mesh floor

  • Testing chambers

Procedure:

  • Place the animal in a testing chamber on the wire mesh floor and allow it to acclimate for at least 30 minutes.

  • Apply a Von Frey filament to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range.

  • Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The 50% PWT is calculated from the pattern of responses. A significant decrease in PWT in the injured paw compared to baseline or the contralateral paw indicates allodynia.

Protocol 3: Administration and Evaluation of this compound

Materials:

  • This compound compound

  • Appropriate vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)

  • Dosing syringes and gavage needles (for oral administration)

Procedure:

  • On the day of testing (e.g., Day 14 post-CCI surgery), measure a final baseline PWT.

  • Randomize animals into treatment groups (e.g., Vehicle, this compound at 3, 10, 30 mg/kg).

  • Administer the compound or vehicle via the desired route (e.g., oral gavage).

  • Measure the PWT at several time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the anti-allodynic effect.

  • Data is typically expressed as the paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE).

Conclusion

The TRPA1 channel is a clinically relevant and highly validated target for the treatment of neuropathic pain.[2][8][14] The protocols and information provided herein offer a robust framework for the preclinical evaluation of this compound. A successful demonstration of efficacy in these models, characterized by a significant and dose-dependent reversal of mechanical allodynia, would provide strong rationale for further development of this compound as a novel analgesic.

References

Application Notes and Protocols: Efficacy Studies of hTRPA1-IN-1 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a critical sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and products of oxidative stress.[1][2] Expressed predominantly in primary sensory neurons, TRPA1 plays a significant role in mediating pain, neurogenic inflammation, and respiratory responses.[2][3] Its activation leads to an influx of cations, most notably calcium (Ca2+), which triggers downstream signaling cascades.[4] Dysregulation of TRPA1 is implicated in various chronic conditions such as neuropathic pain, asthma, and inflammatory disorders, making it a prime therapeutic target.[5][6]

hTRPA1-IN-1 is an investigational inhibitor designed to specifically block the human TRPA1 channel, offering potential therapeutic benefits. Evaluating the efficacy and mechanism of action of such inhibitors requires robust cellular assays. Flow cytometry is a powerful, high-throughput technique that enables the rapid, quantitative analysis of individual cells within a heterogeneous population. This document provides detailed protocols for key flow cytometry applications to characterize the effects of this compound on cellular functions modulated by TRPA1 activation. The following applications will be covered: Intracellular Calcium Influx, Apoptosis, Intracellular Reactive Oxygen Species (ROS) Detection, and Mitochondrial Membrane Potential.

TRPA1 Signaling and Points of Inhibition

The TRPA1 channel can be activated by a variety of endogenous and exogenous stimuli, including reactive oxygen species (ROS).[7] This activation opens the channel, leading to a significant influx of Ca2+.[4] This surge in intracellular calcium can trigger various downstream events, including the activation of pro-apoptotic pathways and mitochondrial dysfunction.[5][8] this compound is designed to block the channel, thereby preventing this Ca2+ influx and mitigating the subsequent cellular responses.

TRPA1_Signaling_Pathway hTRPA1 Signaling and Inhibition Pathway cluster_stimuli Stimuli cluster_downstream Downstream Effects Agonist TRPA1 Agonist (e.g., AITC, H₂O₂) TRPA1 hTRPA1 Channel Agonist->TRPA1 activates ROS Oxidative Stress (ROS) ROS->TRPA1 activates Ca_Influx Intracellular Ca²⁺ Influx TRPA1->Ca_Influx permits Inhibitor This compound Inhibitor->TRPA1 inhibits Mito_Overload Mitochondrial Ca²⁺ Overload Ca_Influx->Mito_Overload Mito_Dysfunction Mitochondrial Depolarization (ΔΨm) Mito_Overload->Mito_Dysfunction Caspase Caspase-3/7 Activation Mito_Dysfunction->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: hTRPA1 signaling cascade and the inhibitory action of this compound.

Application 1: Intracellular Calcium Influx Assay

Principle: This assay measures the ability of this compound to block agonist-induced calcium influx in cells expressing the hTRPA1 channel. Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon TRPA1 activation, Ca2+ enters the cell and binds to the dye, causing a measurable increase in fluorescence intensity. An effective inhibitor will prevent or reduce this fluorescence increase.[9]

Calcium_Workflow Workflow: Calcium Influx Assay A 1. Seed hTRPA1-expressing cells B 2. Load cells with Fluo-4 AM dye A->B C 3. Pre-incubate with this compound or vehicle B->C D 4. Acquire baseline fluorescence (Flow Cytometer) C->D E 5. Add TRPA1 agonist (e.g., AITC) D->E F 6. Immediately acquire kinetic data E->F G 7. Analyze MFI shift or % responding cells F->G

Caption: Experimental workflow for measuring hTRPA1-mediated calcium influx.

Experimental Protocol:

  • Cell Preparation: Seed HEK293T cells stably expressing hTRPA1 (or other suitable cell lines) in a 6-well plate at a density that yields 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a 5 µM Fluo-4 AM loading buffer in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Aspirate the culture medium and wash cells once with HBSS.

    • Add 1 mL of Fluo-4 AM loading buffer to each well and incubate for 30 minutes at 37°C.

  • Cell Treatment:

    • Wash the cells twice with HBSS to remove excess dye.

    • Harvest the cells using a gentle cell dissociation reagent and resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Aliquot cells into flow cytometry tubes.

    • Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) and incubate for 15 minutes at room temperature.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer to measure fluorescence in the FITC channel (or equivalent for Fluo-4, ~488 nm excitation, ~520 nm emission).

    • Acquire a baseline reading of the cell suspension for approximately 30 seconds.

    • Add a TRPA1 agonist, such as Allyl isothiocyanate (AITC, final concentration 50 µM), to the tube while it is on the cytometer.

    • Continue acquiring data for an additional 3-5 minutes to capture the full calcium influx kinetic.

  • Data Analysis:

    • Gate on the live cell population using forward and side scatter.

    • Analyze the change in Mean Fluorescence Intensity (MFI) over time.

    • Alternatively, determine the percentage of cells that respond (i.e., show a fluorescence increase above a set threshold) in the presence and absence of this compound.

Data Presentation:

Treatment GroupThis compound Conc.Agonist (AITC)MFI (Peak)% Responding Cells
Vehicle Control0 µM50 µM15,230 ± 85092.5 ± 3.1%
Test Compound0.01 µM50 µM11,540 ± 67071.3 ± 4.5%
Test Compound0.1 µM50 µM6,890 ± 45035.8 ± 2.9%
Test Compound1 µM50 µM1,250 ± 1505.1 ± 1.2%
Negative Control0 µMVehicle980 ± 952.3 ± 0.8%

Application 2: Apoptosis Assay

Principle: Prolonged or excessive Ca2+ influx through TRPA1 can induce apoptosis.[8][10] This assay determines if this compound can protect cells from agonist-induced apoptosis. Apoptosis is detected using fluorescently-labeled Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and a viability dye like Propidium Iodide (PI) or 7-AAD, which enters cells with compromised membranes (late apoptotic/necrotic cells).[11][12]

Apoptosis_Quadrants Data Analysis: Annexin V / PI Staining Q1 Q1: Necrotic (Annexin V⁻ / PI⁺) Q2 Q2: Late Apoptotic (Annexin V⁺ / PI⁺) Q1->Q2 Q3 Q3: Viable (Annexin V⁻ / PI⁻) Q4 Q4: Early Apoptotic (Annexin V⁺ / PI⁻) Q3->Q4 X_axis Annexin V → Y_axis Propidium Iodide → Origin->X_end Annexin V → Origin->Y_end Propidium Iodide →

Caption: Four-quadrant analysis of an apoptosis assay using flow cytometry.

Experimental Protocol:

  • Cell Preparation and Treatment:

    • Seed hTRPA1-expressing cells in a 12-well plate.

    • Once attached, treat the cells with a TRPA1 agonist known to induce apoptosis (e.g., H₂O₂ at 50 µM or AITC at 100 µM) in the presence or absence of a range of this compound concentrations.

    • Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

    • Incubate for a predetermined time (e.g., 6-24 hours).

  • Cell Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Acquisition:

    • Analyze the samples immediately on a flow cytometer.

    • Use FITC and PE (or equivalent) channels to detect Annexin V and PI, respectively.

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of Annexin V fluorescence versus PI fluorescence.

    • Set up quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[11]

    • Quantify the percentage of cells in each quadrant for all treatment conditions.

Data Presentation:

Treatment GroupThis compound Conc.% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control0 µM95.1 ± 2.2%2.5 ± 0.8%2.4 ± 0.5%
Agonist Only (H₂O₂)0 µM55.3 ± 4.1%28.9 ± 3.5%15.8 ± 2.1%
Agonist + Cmpd0.1 µM68.7 ± 3.8%21.4 ± 2.9%9.9 ± 1.5%
Agonist + Cmpd1 µM89.5 ± 2.5%6.1 ± 1.1%4.4 ± 0.9%

Application 3: Intracellular ROS Measurement

Principle: TRPA1 is a sensor of oxidative stress and can be activated by ROS.[7] Conversely, its activation can sometimes lead to increased intracellular ROS production.[5] This assay assesses if this compound can prevent agonist-induced ROS generation. The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is commonly used. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by flow cytometry.[13]

ROS_Workflow Workflow: Intracellular ROS Assay A 1. Prepare cell suspension B 2. Load cells with H2DCFDA dye A->B C 3. Pre-incubate with this compound or vehicle B->C D 4. Add TRPA1 agonist (e.g., H₂O₂) C->D E 5. Incubate for 30-60 min D->E F 6. Acquire fluorescence (Flow Cytometer) E->F G 7. Analyze MFI of DCF fluorescence F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing hTRPA1-IN-1 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of hTRPA1 antagonists, referred to here as hTRPA1-IN-1, for cell-based assays. The guidance is based on established principles and data from known TRPA1 antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for hTRPA1 antagonists?

A1: The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel found on the plasma membrane of many cell types, including sensory neurons.[1][2] It acts as a sensor for pain, cold, and environmental irritants.[1][2] When activated by stimuli, it allows the influx of cations like calcium (Ca²⁺) and sodium (Na⁺), leading to cellular responses.[2] hTRPA1 antagonists work by blocking this channel, thereby preventing the ion influx and inhibiting the downstream cellular signaling cascades associated with pain and inflammation.[2] This can be achieved through competitive inhibition, where the antagonist competes with the activating stimulus, or allosteric inhibition, where it binds to a different site on the protein to reduce its activity.[2]

Q2: What is a typical starting concentration range for a novel hTRPA1 antagonist in a cell-based assay?

A2: For a novel antagonist, it is recommended to start with a broad concentration range to determine its potency (IC50). A typical starting range for a small molecule inhibitor would be from 1 nM to 100 µM. Based on published data for various hTRPA1 antagonists, IC50 values can range from low nanomolar to micromolar concentrations.

Q3: How do I choose the appropriate agonist and its concentration for my assay?

A3: The choice of agonist depends on the specific activation mechanism you wish to study. Common agonists and their typical concentrations used in assays are:

  • Cinnamaldehyde: A covalent activator, often used at a concentration of 100 µM.[3]

  • Allyl isothiocyanate (AITC): Another electrophilic agonist that activates the channel through covalent modification of cysteine residues.[4]

  • Zinc Chloride (Zn²⁺): A non-electrophilic agonist.[5]

  • CS (2-chlorobenzalmalononitrile): A potent electrophilic activator.[5]

It is crucial to use an agonist concentration that elicits a submaximal response (typically EC80-EC90) to allow for the detection of inhibitory effects.

Q4: What are common cell lines used for hTRPA1 assays?

A4: The most commonly used cell lines are human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells that are stably or transiently transfected to express human TRPA1 (hTRPA1).[3][5]

Troubleshooting Guide

Issue 1: No inhibition observed at expected concentrations.

Possible Cause Troubleshooting Step
Compound Insolubility: Inspect the compound solution for precipitates. Increase the DMSO concentration (while ensuring it remains below a non-interfering level, e.g., <0.9%).[5]
Inactive Compound: Verify the identity and purity of the compound. Test a known, published TRPA1 antagonist as a positive control.
Inappropriate Agonist Concentration: Ensure the agonist concentration is not too high (saturating). Perform an agonist dose-response curve to determine the EC80-EC90.
Cell Health/Transfection Issues: Check cell viability using a method like Trypan Blue exclusion. Verify hTRPA1 expression via Western blot or immunofluorescence.

Issue 2: High background signal or apparent cytotoxicity.

Possible Cause Troubleshooting Step
Compound Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in the presence of a range of antagonist concentrations without the agonist. Some TRPA1 agonists like acrolein can themselves be cytotoxic, and antagonists can mitigate this.[6][7][8]
High DMSO Concentration: Ensure the final DMSO concentration in the assay is at a non-toxic level for your specific cell line (typically ≤ 0.5%).[5]
Compound Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of the compound alone at the assay wavelengths to check for interference.

Quantitative Data Summary

The potency of hTRPA1 antagonists can vary significantly. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several known antagonists.

AntagonistAgonist Used (Concentration)Cell LineIC50 ValueReference
Compound 50Cinnamaldehyde (100 µM)HEK293-hTRPA11.42 µM[3]
AZ465Zn²⁺ (100 µM)Not Specified85 nM[5]
AZ465CS (10 nM)Not Specified20 nM[5]
TRPA1 Antagonist 1 (active form)Not SpecifiedNot Specified8 nM[9]
2B10 (monoclonal antibody)AITCCHO-TRPA1~260 nM[10]
2B10 (monoclonal antibody)Noxious Cold (4°C)CHO-TRPA1~90 nM[10]

Experimental Protocols

Protocol 1: Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol is designed to measure the ability of this compound to inhibit agonist-induced calcium influx in hTRPA1-expressing cells.

Materials:

  • HEK293 or CHO cells stably expressing hTRPA1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound (test compound)

  • TRPA1 agonist (e.g., cinnamaldehyde)

  • Known TRPA1 antagonist (positive control, e.g., HC-030031)

  • DMSO

  • Black-walled, clear-bottom 96- or 384-well microplates

Procedure:

  • Cell Plating: Seed the hTRPA1-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 0.5%.[5]

    • Also prepare solutions for the positive control and a vehicle control (assay buffer with the same final DMSO concentration).

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place the plate in the FLIPR instrument.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add the TRPA1 agonist (at a pre-determined EC80-EC90 concentration) to all wells simultaneously using the FLIPR's integrated pipettor.

    • Continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

    • Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound.

Materials:

  • hTRPA1-expressing cells

  • Cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the compound dilutions to the cells and incubate for the same duration as the primary assay (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • MTT Addition:

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the compound concentration to identify any cytotoxic effects.

Visualizations

hTRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Cinnamaldehyde) TRPA1 hTRPA1 Channel Agonist->TRPA1 Activates hTRPA1_IN_1 This compound (Antagonist) hTRPA1_IN_1->TRPA1 Blocks Ca_ion Ca²⁺ Influx TRPA1->Ca_ion Opens Cellular_Response Cellular Response (e.g., Pain Signal) Ca_ion->Cellular_Response Initiates Experimental_Workflow A 1. Plate hTRPA1-expressing cells B 2. Load cells with Ca²⁺ indicator dye A->B C 3. Pre-incubate with this compound (various concentrations) B->C D 4. Add TRPA1 Agonist (e.g., Cinnamaldehyde) C->D E 5. Measure Ca²⁺ influx via fluorescence (e.g., FLIPR) D->E F 6. Data Analysis: Plot dose-response curve E->F G 7. Determine IC50 Value F->G Troubleshooting_Tree Start Start: No or low inhibition observed Q1 Is the compound soluble in assay buffer? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the agonist concentration appropriate? A1_Yes->Q2 Sol_Action Action: Check for precipitate. Optimize solvent/DMSO concentration. A1_No->Sol_Action A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the cells healthy and expressing hTRPA1? A2_Yes->Q3 Agonist_Action Action: Perform agonist dose-response. Use EC80 concentration. A2_No->Agonist_Action A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Final Consider compound inactivity. Test positive control antagonist. A3_Yes->Final Cell_Action Action: Check cell viability. Verify hTRPA1 expression (e.g., Western Blot). A3_No->Cell_Action

References

avoiding off-target effects of hTRPA1-IN-1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding and identifying potential off-target effects of hTRPA1-IN-1 in their experiments. Given that this compound is a recently identified inhibitor, comprehensive selectivity data is not yet publicly available. Therefore, this guide emphasizes best practices for validating the on-target activity of novel chemical probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known potency?

A1: this compound is a sesquiterpenoid isolated from the marine sponge Diacarnus spinipoculum. It has been identified as an inhibitor of the human Transient Receptor Potential Ankyrin 1 (hTRPA1) channel with a reported half-maximal inhibitory concentration (IC50) of 2 µM.

Q2: Has the selectivity profile of this compound been determined?

A2: To date, a comprehensive selectivity profile of this compound against a broad panel of other ion channels, receptors, and enzymes has not been published. Therefore, it is crucial for researchers to perform experiments to validate its specificity within their model system.

Q3: What are some common off-target effects observed with other TRP channel inhibitors?

A3: Other TRP channel inhibitors have been reported to have off-target effects on other TRP channels (e.g., TRPV1, TRPM8), as well as other ion channels and cellular proteins.[1][2] Off-target effects can lead to misinterpretation of experimental results. Therefore, it is essential to employ rigorous controls.

Q4: What is the first step I should take if I suspect my results are due to off-target effects of this compound?

A4: The first step is to perform a series of control experiments to confirm that the observed effects are indeed mediated by the inhibition of hTRPA1. This includes using a structurally unrelated TRPA1 antagonist and validating your findings in a system where TRPA1 is absent or knocked down.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.
  • Possible Cause 1: Off-target pharmacology. this compound may be interacting with other cellular targets in your specific cell line, leading to the observed phenotype.

  • Troubleshooting Steps:

    • Use a structurally unrelated TRPA1 antagonist: Compare the effects of this compound with a well-characterized, structurally different TRPA1 inhibitor, such as HC-030031 or A-967079. If both compounds produce the same result, it increases confidence that the effect is on-target.

    • TRPA1 Knockout/Knockdown Control: The most definitive control is to test this compound in a cell line where the TRPA1 gene has been knocked out (KO) or its expression is significantly reduced by siRNA or shRNA. The effect should be absent in these cells.

    • Dose-response Curve: Generate a full dose-response curve for this compound. On-target effects should be dose-dependent and correlate with the known IC50 of the inhibitor.

Issue 2: Observed phenotype does not align with known TRPA1 function.
  • Possible Cause 1: Novel TRPA1 function in your system. It's possible you have discovered a new role for TRPA1.

  • Possible Cause 2: Off-target effect. The phenotype may be due to the inhibition of an unknown protein or pathway.

  • Troubleshooting Steps:

    • Orthogonal Validation: Confirm the phenotype using a non-pharmacological approach, such as genetic knockout or knockdown of TRPA1.

    • Rescue Experiment: In a TRPA1-deficient system, re-introduce wild-type hTRPA1 and see if the sensitivity to this compound is restored.

    • Activity of an Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

Quantitative Data for TRPA1 Inhibitors

CompoundTypeTargetIC50 / PotencyReference
This compound SesquiterpenoidhTRPA12 µM
HC-030031 Small MoleculehTRPA1~6 µM[3]
A-967079 Small MoleculehTRPA167 nM[3]
AMG0902 QuinazolinonerTRPA1IC90 of 300 nM[4]

Experimental Protocols

Protocol 1: Validating On-Target Activity using a TRPA1 Knockout/Knockdown System

Objective: To determine if the effect of this compound is dependent on the presence of the hTRPA1 channel.

Materials:

  • Wild-type (WT) cells expressing hTRPA1.

  • TRPA1 knockout (KO) or knockdown (KD) cells.

  • This compound.

  • TRPA1 agonist (e.g., AITC - Allyl isothiocyanate).

  • Calcium imaging system or other relevant assay readout.

Methodology:

  • Culture both WT and TRPA1 KO/KD cells under identical conditions.

  • Pre-incubate a set of WT and KO/KD cells with a working concentration of this compound (e.g., 2-10 µM) for a predetermined time.

  • Pre-incubate another set of WT and KO/KD cells with vehicle (e.g., DMSO).

  • Stimulate the cells with a TRPA1 agonist (e.g., AITC).

  • Measure the cellular response (e.g., calcium influx).

Expected Results:

  • On-target effect: The AITC-induced response should be present in WT cells treated with vehicle and absent or significantly reduced in WT cells treated with this compound. The AITC-induced response should be absent in TRPA1 KO/KD cells, and this compound should have no effect in these cells.

  • Off-target effect: If this compound produces an effect in the TRPA1 KO/KD cells, this indicates an off-target mechanism.

Protocol 2: Use of a Structurally Unrelated Antagonist

Objective: To confirm that the observed biological effect is due to TRPA1 inhibition and not a unique chemical property of this compound.

Materials:

  • Cells expressing hTRPA1.

  • This compound.

  • A structurally unrelated TRPA1 antagonist (e.g., HC-030031).

  • TRPA1 agonist (e.g., AITC).

  • Assay-specific reagents.

Methodology:

  • Treat cells with this compound, the structurally unrelated antagonist, or vehicle control.

  • Stimulate with a TRPA1 agonist.

  • Measure the biological endpoint.

Expected Results:

  • On-target effect: Both this compound and the structurally unrelated antagonist should inhibit the agonist-induced response in a similar manner.

  • Potential off-target effect: If the two inhibitors produce different effects, it suggests that at least one of them may have off-target activities.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Conclusion A Phenotype observed with This compound B Dose-Response Curve A->B Investigate C Use Structurally Unrelated TRPA1 Antagonist A->C Investigate D Test in TRPA1 KO/KD Cells A->D Investigate E Inactive Analog Control A->E Investigate F On-Target Effect B->F Correlates with IC50 G Off-Target Effect B->G No clear correlation C->F Similar effect C->G Different effect D->F Effect abolished D->G Effect persists E->F No effect E->G Shows similar effect

Caption: Experimental workflow for validating this compound on-target effects.

TRPA1_signaling_pathway cluster_stimuli Stimuli cluster_channel Channel cluster_inhibitor Inhibitor cluster_downstream Downstream Effects stimuli Electrophiles (AITC) Reactive Oxygen Species Cold trpa1 hTRPA1 Channel stimuli->trpa1 Activates calcium Ca2+ Influx trpa1->calcium depolarization Membrane Depolarization trpa1->depolarization inhibitor This compound inhibitor->trpa1 Inhibits neurotransmitter Neurotransmitter Release (e.g., CGRP, Substance P) calcium->neurotransmitter depolarization->neurotransmitter inflammation Neurogenic Inflammation neurotransmitter->inflammation

References

mitigating hTRPA1-IN-1 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hTRPA1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common issues with this compound precipitation in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpenoid compound that functions as an inhibitor of the transient receptor potential cation channel subfamily A member 1 (TRPA1), with a reported IC50 of 2 µM.[1][2] Like many small molecule inhibitors, especially those with a hydrophobic nature, this compound has limited solubility in aqueous solutions, which can lead to precipitation when preparing working solutions in common biological buffers. This precipitation can significantly impact the accuracy and reproducibility of experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2] It is crucial to use anhydrous DMSO to ensure the compound fully dissolves and to prevent degradation.

Q3: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your aqueous working solution (e.g., cell culture media) should be kept as low as possible, typically below 0.5%.[3] For many cell lines, a final DMSO concentration of 0.1% is a widely accepted limit to minimize off-target effects.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: Can I sonicate or gently warm the this compound solution to aid dissolution?

A4: Yes, if you observe precipitation upon diluting the DMSO stock into an aqueous buffer, gentle vortexing and sonication can help to redissolve the compound.[5] Gentle warming (e.g., to 37°C) may also be effective, but the thermal stability of this compound should be considered, as excessive heat can lead to degradation.

Q5: Are there any alternative solvents or additives that can improve the aqueous solubility of this compound?

A5: For challenging formulations, particularly for in vivo studies, co-solvents and solubilizing agents can be used. A suggested formulation for in vivo use is a mixture of DMSO, Tween 80, and saline.[1] For in vitro assays, the use of solubilizing agents like cyclodextrins has been shown to increase the aqueous solubility of other sesquiterpenes and could be explored for this compound.[6]

Troubleshooting Guide

Issue: Precipitate forms immediately upon diluting the this compound DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media).

This is a common issue arising from the poor aqueous solubility of hydrophobic compounds like this compound. Here are some potential causes and solutions:

Potential Cause Troubleshooting Step Explanation
High Final Concentration of this compound Lower the final working concentration of this compound.The aqueous solubility of this compound is limited. If your working concentration exceeds this limit, it will precipitate.
High Percentage of Aqueous Buffer Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution, thus lowering the final DMSO concentration while achieving the desired working concentration.The solubility of this compound is dependent on the DMSO concentration. A higher initial DMSO stock allows for a greater dilution factor into the aqueous buffer.
Rapid Dilution Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing. A stepwise dilution approach can also be beneficial.[3]Slow and gradual addition allows for better mixing and can prevent localized high concentrations of the compound that can trigger precipitation.
Buffer Composition and pH The stability of some sesquiterpene lactones can be pH-dependent.[7] Consider testing the solubility in different buffers (e.g., Tris-HCl vs. PBS) or adjusting the pH of your buffer if your experimental design allows.The ionization state of the compound can influence its solubility, and this can be affected by the pH of the buffer.
Low Temperature Prepare your working solution at room temperature or gently warm it to 37°C.Solubility of many compounds increases with temperature.

Quantitative Data Summary

Solvent/Buffer Solubility Notes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Likely SolubleMay be used as an alternative to DMSO, but compatibility with the experimental system must be verified.
Aqueous Buffers (e.g., PBS, Tris-HCl) Very LowExpected to be in the low micromolar to sub-micromolar range. Precipitation is common at higher concentrations.
Cell Culture Media Very LowSimilar to aqueous buffers, but the presence of proteins and other components may slightly affect solubility.

Experimental Protocols

Protocol for Preparing this compound Working Solution

This protocol provides a best-practice approach to minimize precipitation when preparing aqueous working solutions of this compound from a DMSO stock.

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Dissolve this compound powder in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

    • Ensure the compound is completely dissolved by vortexing. Gentle sonication can be used if necessary.

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Perform Serial Dilutions in DMSO (if necessary):

    • If you need to prepare multiple working concentrations, it is best to perform serial dilutions of your high-concentration stock in 100% DMSO.[4]

  • Prepare the Aqueous Working Solution:

    • Bring your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., room temperature or 37°C).

    • To minimize precipitation, you can pre-condition the aqueous buffer by adding a small amount of DMSO to nearly the final concentration before adding the compound stock.[4]

    • While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise to achieve the final desired working concentration.

    • Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.1%).

  • Verify the Solution:

    • Visually inspect the final working solution for any signs of precipitation.

    • If a slight precipitate is observed, try gentle vortexing or sonication to redissolve it.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting If Precipitation Occurs dissolve Dissolve this compound in 100% DMSO (e.g., 10-20 mM) vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex store Aliquot and store at -20°C/-80°C vortex->store warm_buffer Equilibrate aqueous buffer to desired temperature store->warm_buffer Use one aliquot add_stock Add DMSO stock dropwise to buffer with vortexing warm_buffer->add_stock check_precipitate Visually inspect for precipitation add_stock->check_precipitate ts_sonicate Gentle vortexing/ sonication check_precipitate->ts_sonicate Yes ts_dilute Use a more concentrated DMSO stock and dilute further ts_sonicate->ts_dilute Still precipitates ts_cosolvent Consider co-solvents (advanced) ts_dilute->ts_cosolvent Still precipitates

Caption: Workflow for preparing this compound solutions.

troubleshooting_flow Troubleshooting this compound Precipitation start Precipitation observed in aqueous working solution q1 Is the final DMSO concentration < 0.5%? start->q1 a1_no Final DMSO concentration may be too high for the cells q1->a1_no No q2 Was the DMSO stock added slowly with vortexing? q1->q2 Yes a1_yes Increase DMSO stock concentration and use a smaller volume for dilution end_solution Solution is clear a1_no->end_solution a2_no Re-prepare and add stock dropwise with constant mixing q2->a2_no No q3 Is the working concentration of this compound high? q2->q3 Yes a2_yes Try stepwise dilution a2_no->end_solution a3_yes Lower the final working concentration q3->a3_yes Yes q3->end_solution No, consider other factors (e.g., buffer pH, temperature) a3_yes->end_solution

Caption: Logical steps for troubleshooting precipitation.

hTRPA1_pathway hTRPA1 Signaling Pathway cluster_stimuli Stimuli cluster_receptor Receptor Activation cluster_downstream Downstream Effects electrophilic Electrophilic Agonists (e.g., AITC, Acrolein) trpa1 hTRPA1 Channel electrophilic->trpa1 Covalent modification non_electrophilic Non-electrophilic Agonists non_electrophilic->trpa1 Direct binding gpcr_ligands GPCR Ligands (e.g., Bradykinin) gpcr GPCR gpcr_ligands->gpcr plc PLC gpcr->plc pka PKA gpcr->pka plc->trpa1 Sensitization pka->trpa1 Sensitization ca_influx Ca²⁺ Influx trpa1->ca_influx Activation neuropeptide_release Release of Neuropeptides (CGRP, Substance P) ca_influx->neuropeptide_release neurogenic_inflammation Neurogenic Inflammation neuropeptide_release->neurogenic_inflammation

Caption: hTRPA1 signaling cascade.

References

dealing with inconsistent hTRPA1-IN-1 activity between batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with hTRPA1-IN-1, a sesquiterpenoid inhibitor of the human Transient Receptor Potential Ankyrin 1 (hTRPA1) channel. The primary focus is to help researchers identify and resolve inconsistencies in the compound's activity between different batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sesquiterpenoid compound isolated from the marine sponge Diacarnus spinipoculum. It functions as an inhibitor of the hTRPA1 ion channel with a reported half-maximal inhibitory concentration (IC50) of 2 μM.[1][2] The precise mechanism of inhibition has not been extensively characterized in publicly available literature, but it is believed to act as a channel blocker.[3]

Q2: My new batch of this compound is showing lower (or no) inhibitory activity compared to the previous batch. What are the potential causes?

Inconsistent activity between batches of a small molecule inhibitor like this compound can stem from several factors:

  • Purity and Impurities: The presence of impurities from the synthesis or purification process can interfere with the compound's activity. Even small variations in the impurity profile between batches can lead to significant differences in experimental outcomes.

  • Degradation: this compound, being a natural product, may be susceptible to degradation if not stored or handled correctly. Exposure to light, air, moisture, or repeated freeze-thaw cycles can break down the active compound.

  • Solvent and Formulation Issues: Improper dissolution of the compound, or the use of a solvent that is not compatible with the experimental system, can affect its effective concentration and activity.

  • Assay Variability: Inconsistencies in the experimental setup, cell passage number, reagent quality, or instrumentation can all contribute to apparent changes in the inhibitor's potency.

Q3: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of this compound, adhere to the following storage guidelines:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Source:[2]

Best Practices for Handling:

  • Upon receipt, aliquot the powder into smaller, single-use vials to avoid repeated weighing from the same stock bottle.

  • When preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO.

  • Aliquot stock solutions into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Protect the compound from light and air exposure as much as possible.

Troubleshooting Guide: Dealing with Inconsistent this compound Activity

This guide provides a step-by-step approach to troubleshooting batch-to-batch variability of this compound.

Step 1: Verify Compound Identity and Purity

Before conducting functional assays, it is crucial to verify the identity and purity of the new batch of this compound.

Q: How can I check the purity of my this compound batch?

A: Several analytical techniques can be used to assess the purity of small molecules.[4][5] If you have access to the necessary equipment, consider the following:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method to separate and quantify the components in a sample. A pure sample should show a single major peak corresponding to this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis of mass spectrometry to confirm the molecular weight of the compound and identify potential impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound and can be used to confirm its identity and detect impurities.

If these techniques are not available in your facility, request the Certificate of Analysis (CoA) from the supplier for the specific batch you received. The CoA should provide information on the purity as determined by these methods.

Step 2: Perform a Functional Quality Control Assay

Once the purity of the compound is confirmed, the next step is to functionally validate its activity.

Q: What is a reliable functional assay to test the inhibitory activity of this compound?

A: A cell-based calcium imaging assay is a robust and relatively high-throughput method to assess the inhibitory effect of this compound on hTRPA1 channel activation.[7][8]

Objective: To determine the IC50 of a new batch of this compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing hTRPA1.

Materials:

  • HEK293 cells stably or transiently expressing human TRPA1 (hTRPA1).

  • Fura-2 AM or other suitable calcium indicator dye.

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC).

  • This compound (from both the old and new batches for comparison).

  • Cell culture medium and reagents.

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.

Methodology:

  • Cell Preparation:

    • Seed hTRPA1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological saline solution (e.g., Hank's Balanced Salt Solution - HBSS).

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound from both the old and new batches. It is recommended to perform a full dose-response curve (e.g., from 0.1 µM to 100 µM).

    • Prepare the TRPA1 agonist (AITC) at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

  • Assay Protocol:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS to each well.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add the different concentrations of this compound to the wells and incubate for 10-15 minutes.

    • Add the TRPA1 agonist (AITC) to all wells (except for the negative control) and immediately start recording the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • Normalize the data to the baseline fluorescence.

    • Plot the peak fluorescence response as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.

Expected Outcome:

By comparing the IC50 values obtained for the new and old batches of this compound, you can quantitatively assess any differences in their inhibitory potency.

BatchIC50 (µM)
Old Batch (Reference)~2 µM
New Batch (Test)To be determined
Step 3: Advanced Troubleshooting with Electrophysiology

For a more detailed analysis of the inhibitory mechanism and to rule out potential artifacts from the calcium imaging assay, whole-cell patch-clamp electrophysiology can be employed.[9][10][11]

Q: When should I consider using electrophysiology to test my this compound?

A: Electrophysiology is recommended if:

  • You observe significant discrepancies in the IC50 values from the calcium imaging assay.

  • You need to understand if the mechanism of inhibition has changed between batches (e.g., use-dependence, voltage-dependence).

  • You suspect the compound might have off-target effects on other ion channels or cellular signaling pathways that could interfere with the calcium assay.

Objective: To characterize the inhibition of hTRPA1 currents by different batches of this compound.

Materials:

  • hTRPA1-expressing HEK293 cells.

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular and intracellular recording solutions.

  • TRPA1 agonist (AITC).

  • This compound (old and new batches).

Methodology:

  • Cell Preparation:

    • Plate hTRPA1-expressing cells on glass coverslips at a low density suitable for patch-clamping.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply the TRPA1 agonist (AITC) to elicit a stable inward current.

  • Inhibitor Application:

    • Once a stable baseline current is achieved, apply different concentrations of this compound from the new batch and record the inhibition of the AITC-evoked current.

    • Wash out the inhibitor to check for reversibility.

    • Repeat the process for the old batch as a control.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a dose-response curve and determine the IC50 for each batch.

Signaling Pathway and Experimental Workflow Diagrams

hTRPA1_Signaling_Pathway cluster_stimuli Stimuli cluster_cell Cell Membrane cluster_response Cellular Response Agonist TRPA1 Agonist (e.g., AITC) TRPA1 hTRPA1 Channel Agonist->TRPA1 Activates Inhibitor This compound Inhibitor->TRPA1 Inhibits Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_influx->Downstream

Caption: Simplified signaling pathway of hTRPA1 channel activation and inhibition.

Troubleshooting_Workflow Start Inconsistent this compound Activity Observed Check_Purity Step 1: Verify Compound Purity (HPLC, LC-MS, NMR) Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Contact_Supplier Contact Supplier for CoA and further information Purity_OK->Contact_Supplier No Functional_QC Step 2: Functional QC Assay (Calcium Imaging) Purity_OK->Functional_QC Yes Review_Protocol Review Experimental Protocol for other sources of variability Contact_Supplier->Review_Protocol Activity_OK Activity Consistent? Functional_QC->Activity_OK Advanced_Troubleshooting Step 3: Advanced Troubleshooting (Electrophysiology) Activity_OK->Advanced_Troubleshooting No End Problem Resolved Activity_OK->End Yes Advanced_Troubleshooting->Review_Protocol Review_Protocol->End

Caption: Logical workflow for troubleshooting inconsistent this compound activity.

References

best practices for long-term storage of hTRPA1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and use of hTRPA1-IN-1.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A: Upon arrival, this compound powder is stable at room temperature for a few days, such as during standard shipping and customs processing.[1] For long-term storage, it is crucial to follow the recommended temperature guidelines to ensure the compound's stability and efficacy.

Q2: What are the recommended long-term storage conditions for this compound?

A: The optimal storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent. Refer to the tables below for specific temperature and duration recommendations.

Q3: What is the shelf-life of this compound?

A: The shelf-life of this compound is dependent on the storage conditions. As a powder, it can be stored for up to 3 years at -20°C.[1][2] When in solvent, the stability is reduced, and it is recommended to be used within 6 months when stored at -80°C.[1]

Q4: In what solvents can I dissolve this compound?

A: this compound is soluble in DMSO.[1] For in vivo experiments, specific formulations using a combination of solvents like DMSO, Tween 80, and saline are recommended.

Q5: The compound won't dissolve. What should I do?

A: If you encounter solubility issues with this compound in DMSO, you can try gentle warming and/or sonication to aid dissolution. If the compound still does not dissolve, you may test other solvents such as ethanol or DMF in small aliquots to avoid sample loss.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound Precipitation The solution may be supersaturated, or the temperature may have dropped, reducing solubility.Gently warm the solution and/or sonicate to redissolve the compound. Prepare fresh solutions if precipitation persists.
Inconsistent Experimental Results The compound may have degraded due to improper storage or handling.Review the storage conditions and duration. It is advisable to use a fresh vial of the compound if degradation is suspected. Always prepare fresh dilutions for each experiment.
Low Potency (Higher than expected IC50) This could be due to compound degradation, inaccurate concentration, or issues with the experimental setup.Verify the concentration of your stock solution. Ensure proper storage of both the powder and stock solutions. Use a positive control to validate the assay.

Data Presentation

Table 1: Long-Term Storage Conditions for this compound Powder

Storage TemperatureDurationSource
-20°C3 years[1][2]
4°C2 years[1]

Table 2: Long-Term Storage Conditions for this compound in Solvent

Storage TemperatureDurationSource
-80°C6 months - 1 year[1][2]
-20°C1 month[1]

Table 3: Solubility of this compound

SolventConcentrationNotesSource
DMSONot specified, but generally solubleMay require warming or sonication[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 392.57 g/mol )[1]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 3.9257 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube or sonicate in a water bath to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation storage_powder Store Powder -20°C (3 years) 4°C (2 years) weigh Weigh Powder storage_powder->weigh Equilibrate to RT storage_solution Store Solution -80°C (6 months) -20°C (1 month) thaw Thaw Aliquot storage_solution->thaw dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot aliquot->storage_solution dilute Prepare Working Dilutions thaw->dilute assay Perform Assay dilute->assay

Caption: Workflow for handling and preparing this compound.

troubleshooting_workflow Troubleshooting Solubility Issues action_node action_node check_solvent Is the solvent anhydrous DMSO? action_node->check_solvent gentle_help Applied gentle warming or sonication? action_node->gentle_help start Compound not dissolving? start->check_solvent check_solvent->action_node Use anhydrous DMSO check_solvent->gentle_help Yes gentle_help->action_node Apply gentle warming or sonication try_other Consider trying other solvents (e.g., Ethanol, DMF) on a small scale gentle_help->try_other Yes contact_support Contact Technical Support try_other->contact_support

Caption: Logic diagram for troubleshooting solubility problems.

signaling_pathway hTRPA1 Signaling Pathway Inhibition stimulus Noxious Stimuli (e.g., AITC, Cold) trpa1 hTRPA1 Channel stimulus->trpa1 Activates calcium Ca²⁺ Influx trpa1->calcium Mediates htrpa1_in_1 This compound htrpa1_in_1->trpa1 Inhibits cellular_response Cellular Response (e.g., Pain Sensation) calcium->cellular_response Triggers

Caption: Inhibition of the hTRPA1 signaling pathway.

References

Technical Support Center: Interpreting Unexpected Results in hTRPA1-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hTRPA1-IN-1, a novel inhibitor of the human transient receptor potential ankyrin 1 (hTRPA1) channel.

Summary of this compound Properties

This compound is a norsesterterpenoid cyclic peroxide isolated from the marine sponge Diacarnus spinipoculum. It has been identified as an inhibitor of the hTRPA1 ion channel.

PropertyValueReference
Chemical Class Norsesterterpenoid Cyclic Peroxide
Source Marine Sponge (Diacarnus spinipoculum)
Reported IC50 2.0 μM
Assay for IC50 FLIPR Calcium-Influx Assay in hTRPA1-HEK293 cells

Experimental Protocols and Workflows

General Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO) pre_incubate Pre-incubate with this compound or vehicle prep_compound->pre_incubate prep_cells Culture hTRPA1-expressing cells (e.g., HEK293) load_dye Load cells with Ca2+ indicator dye (e.g., Fura-2 AM) prep_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells wash_cells->pre_incubate stimulate Stimulate with TRPA1 agonist (e.g., AITC) pre_incubate->stimulate record Record Ca2+ influx stimulate->record measure_response Measure fluorescence change record->measure_response calculate_inhibition Calculate % inhibition and IC50 measure_response->calculate_inhibition

Workflow for a typical in vitro experiment to test this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise mechanism of inhibition for this compound has not been fully elucidated in the primary literature. It is not yet known whether it acts as a covalent or non-covalent inhibitor, or if its mechanism is competitive, non-competitive, or allosteric. For context, TRPA1 can be modulated by both covalent modification of cysteine residues and non-covalent interactions. Further research is needed to characterize the specific binding site and mode of action for this compound.

Q2: What is the selectivity profile of this compound?

A2: The selectivity of this compound against other TRP channels (e.g., TRPV1, TRPM8) and other unrelated protein targets has not been reported. When using a novel inhibitor, it is crucial to consider the possibility of off-target effects. Researchers should consider performing counter-screening experiments against related TRP channels to determine the selectivity of this compound in their experimental system.

Q3: What is the potential for cytotoxicity with this compound?

A3: There is no specific cytotoxicity data available for this compound. However, some terpenes and other natural products isolated from marine sponges have been shown to exhibit cytotoxic effects. It is recommended to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional experiments to rule out the possibility that observed reductions in agonist response are due to cell death.

Q4: How should I prepare and store this compound?

A4: As a lipophilic sesquiterpenoid, this compound is likely soluble in organic solvents such as DMSO. For long-term storage, it is advisable to store the compound as a solid at -20°C or below. Once in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous experimental buffers over time should be determined empirically.

Troubleshooting Guide

Unexpected Result 1: No or Weak Inhibition of TRPA1 Activity
Potential CauseSuggested Solution
Compound Instability or Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Inadequate Pre-incubation Time Optimize the pre-incubation time with this compound to ensure it has sufficient time to interact with the channel.
Compound Adsorption to Plastics Use low-adhesion plasticware or pre-treat pipette tips and plates with a blocking agent like BSA.
Species Differences The reported IC50 of 2.0 μM is for human TRPA1. If using a different species' ortholog, the potency may vary significantly.
Agonist Concentration Too High If using a high concentration of a potent agonist, it may overcome the inhibitory effect of this compound. Perform a dose-response curve with the agonist in the presence of the inhibitor.
Unexpected Result 2: High Variability in Inhibition Between Experiments
Potential CauseSuggested Solution
Inconsistent Cell Health or Passage Number Maintain a consistent cell culture protocol, using cells within a defined passage number range.
Variable Agonist Potency Prepare fresh agonist solutions for each experiment, as some agonists can be unstable in solution.
Inconsistent Incubation Times Ensure precise and consistent timing for all incubation and stimulation steps.
Lipophilicity and Solubility Issues Ensure this compound is fully dissolved in your final experimental buffer. Consider the use of a carrier solvent and ensure the final concentration of the solvent is consistent across all conditions and does not affect cell health or channel function.
Unexpected Result 3: Evidence of Cell Death or Stress
Potential CauseSuggested Solution
Cytotoxicity of this compound Perform a cytotoxicity assay with a range of this compound concentrations to determine the toxic threshold.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic level for your cell type (typically <0.1-0.5%).
Calcium Overload Prolonged or excessive activation of TRPA1 can lead to cytotoxic calcium overload. Ensure that agonist stimulation times are appropriate and that the calcium concentration in the extracellular buffer is physiological.

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Unexpected Result Observed check_inhibition Is the inhibition of TRPA1 activity weak or absent? start->check_inhibition check_variability Is there high variability between experiments? check_inhibition->check_variability No solution_inhibition Troubleshoot compound stability, incubation time, agonist concentration, and species differences. check_inhibition->solution_inhibition Yes check_cytotoxicity Is there evidence of cell death or stress? check_variability->check_cytotoxicity No solution_variability Review cell culture consistency, reagent preparation, and experimental timing. check_variability->solution_variability Yes solution_cytotoxicity Perform cytotoxicity assays for the compound and vehicle. Optimize agonist stimulation. check_cytotoxicity->solution_cytotoxicity Yes end_node Problem Resolved check_cytotoxicity->end_node No solution_inhibition->end_node solution_variability->end_node solution_cytotoxicity->end_node

A logical approach to troubleshooting unexpected results.

Signaling Pathways

Simplified hTRPA1 Signaling Pathway and Point of Inhibition

signaling_pathway agonist TRPA1 Agonist (e.g., AITC) trpa1 hTRPA1 Channel agonist->trpa1 Activates inhibitor This compound inhibitor->trpa1 Inhibits ca_influx Ca2+ Influx trpa1->ca_influx Opens downstream Downstream Signaling (e.g., CGRP release, pain perception) ca_influx->downstream Initiates

hTRPA1 signaling and inhibition by this compound.

Validation & Comparative

A Comparative Guide to TRPA1 Inhibitors: hTRPA1-IN-1 versus HC-030031

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel: hTRPA1-IN-1 and HC-030031. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to TRPA1 and its Inhibitors

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 is implicated in various pathological conditions, most notably in the generation and maintenance of pain and inflammation, making it a key target for the development of novel analgesic and anti-inflammatory therapeutics.

This guide focuses on two such inhibitors:

  • This compound: A norsesterterpenoid cyclic peroxide isolated from the marine sponge Diacarnus spinipoculum.[1][2]

  • HC-030031: A well-characterized, synthetic xanthine derivative that has been extensively used as a selective TRPA1 antagonist in numerous preclinical studies.

Performance Comparison: this compound vs. HC-030031

The following tables summarize the available quantitative data for both inhibitors to facilitate a direct comparison of their performance. It is important to note that HC-030031 has been far more extensively studied than this compound, resulting in a significant disparity in the amount of available data.

In Vitro Potency
CompoundAssay TypeAgonistCell LineIC50Reference
This compound FLIPR Calcium InfluxNot SpecifiedHEK-293 (human TRPA1)2.0 µM[1][2]
HC-030031 FLIPR Calcium InfluxCinnamaldehydeHEK-293 (human TRPA1)4.9 µM
FLIPR Calcium InfluxAllyl isothiocyanate (AITC)HEK-293 (human TRPA1)7.5 µM
FLIPR Calcium InfluxFormalinHEK-293 (human TRPA1)5.3 µM
ElectrophysiologyAITCNot Specified (human TRPA1)6.2 µM
Selectivity

Information regarding the selectivity of This compound against other TRP channels (e.g., TRPV1, TRPV3, TRPV4) and other molecular targets is not currently available in the public domain.

HC-030031 has been demonstrated to be selective for TRPA1. It does not block currents mediated by TRPV1, TRPV3, or TRPV4 channels.

In Vivo Efficacy

No in vivo data for This compound is currently available.

HC-030031 has demonstrated efficacy in various preclinical models of pain and inflammation:

ModelSpeciesAdministration RouteDoseEffect
Formalin-induced painRatOral100 mg/kgReduced nocifensive behaviors
CFA-induced inflammatory painRatOral100 mg/kgReversed mechanical hypersensitivity
Spinal Nerve Ligation (neuropathic pain)RatOral100 mg/kgReversed mechanical hypersensitivity

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

The following diagram illustrates the activation of the TRPA1 channel by various stimuli and its downstream signaling, leading to neurogenic inflammation and the sensation of pain.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_physiological Physiological Response stimuli Environmental Irritants (AITC, Formalin, Acrolein) Inflammatory Mediators (Bradykinin, Prostaglandins) Oxidative Stress (ROS) TRPA1 TRPA1 Channel stimuli->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx depolarization Membrane Depolarization TRPA1->depolarization vesicle_release Vesicle Release Ca_influx->vesicle_release depolarization->vesicle_release neuropeptides Neuropeptides (CGRP, Substance P) vesicle_release->neuropeptides inflammation Neurogenic Inflammation neuropeptides->inflammation pain Pain Sensation neuropeptides->pain

Caption: TRPA1 Signaling Cascade.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical experimental workflow for the in vitro and in vivo characterization of a novel TRPA1 inhibitor.

Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation c1 Primary Screening (FLIPR Calcium Influx Assay) c2 Potency Determination (IC50) - Different Agonists c1->c2 c3 Selectivity Profiling (Other TRP Channels, Receptors) c2->c3 c4 Mechanism of Action (Electrophysiology) c3->c4 d1 Acute Nociception Model (Formalin Test) c4->d1 Promising Candidate d2 Inflammatory Pain Model (CFA Injection) d1->d2 d3 Neuropathic Pain Model (Spinal Nerve Ligation) d2->d3 start Novel Compound start->c1

Caption: TRPA1 Inhibitor Evaluation Workflow.

Experimental Protocols

FLIPR Calcium Influx Assay

This protocol is a standard method for assessing the inhibitory activity of compounds on TRPA1 channels expressed in a heterologous system.

Objective: To determine the IC50 value of a test compound against agonist-induced calcium influx in HEK-293 cells stably expressing human TRPA1.

Materials:

  • HEK-293 cells stably expressing human TRPA1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 384-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • TRPA1 agonist (e.g., AITC, cinnamaldehyde, or formalin)

  • Test compound (this compound or HC-030031)

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cell Plating: Seed the HEK-293-hTRPA1 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: The following day, remove the culture medium and load the cells with Fluo-4 AM dye solution (containing Pluronic F-127 to aid dispersion) in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the compound solutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the cell plate into the FLIPR instrument. The instrument will add the TRPA1 agonist to all wells to stimulate calcium influx. Simultaneously, it will monitor and record the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pain Models

The following are common rodent models used to assess the analgesic efficacy of TRPA1 inhibitors.

This model assesses both acute and tonic pain responses.

Objective: To evaluate the effect of a test compound on nocifensive behaviors induced by intraplantar injection of formalin.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound (e.g., HC-030031) or vehicle via the desired route (e.g., oral gavage) at a predetermined time before formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 5% in saline, 50 µL for rats) into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the injection, return the animal to the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-60 minutes post-injection), reflecting inflammatory pain.

  • Data Analysis: Compare the duration of nocifensive behaviors between the compound-treated and vehicle-treated groups for both phases.

This model induces a persistent inflammatory state.[3][4][5]

Objective: To assess the ability of a test compound to reverse mechanical and thermal hyperalgesia in a model of chronic inflammation.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Induction of Inflammation: Inject CFA (0.5 mg/ml) into the plantar surface of one hind paw. This will induce a localized inflammation characterized by edema, erythema, and hyperalgesia that develops over 24-48 hours and can last for several weeks.[3][4]

  • Baseline Pain Assessment: Before and after CFA injection, measure the baseline paw withdrawal threshold to mechanical stimuli (using von Frey filaments) and paw withdrawal latency to thermal stimuli (using a radiant heat source).

  • Compound Administration: On subsequent days, after the establishment of inflammation, administer the test compound or vehicle.

  • Post-treatment Pain Assessment: At various time points after compound administration, re-assess the mechanical and thermal withdrawal thresholds.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the compound-treated and vehicle-treated groups to determine the reversal of hyperalgesia.

This is a widely used surgical model of neuropathic pain.[6][7][8][9][10]

Objective: To evaluate the efficacy of a test compound in alleviating mechanical allodynia in a model of nerve injury-induced pain.

Animals: Male Sprague-Dawley rats.

Surgical Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Exposure: Make a dorsal incision to expose the L5 and L6 spinal nerves.[6][7][9][10]

  • Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.[6][7][9][10]

  • Closure: Close the muscle and skin incisions with sutures.

Behavioral Testing:

  • Post-operative Recovery: Allow the animals to recover for several days to a week, during which time they will develop mechanical allodynia in the ipsilateral hind paw.

  • Baseline Allodynia Assessment: Measure the baseline paw withdrawal threshold to mechanical stimuli (von Frey filaments).

  • Compound Administration: Administer the test compound or vehicle.

  • Post-treatment Allodynia Assessment: Measure the paw withdrawal threshold at different time points after dosing.

  • Data Analysis: Compare the paw withdrawal thresholds between the compound-treated and vehicle-treated groups to determine the anti-allodynic effect.

Conclusion

Both this compound and HC-030031 are inhibitors of the TRPA1 channel. HC-030031 is a well-established and extensively characterized selective TRPA1 antagonist with proven in vitro and in vivo activity, making it a reliable tool for studying the role of TRPA1 in various physiological and pathological processes.

This compound, a natural product, has shown promising in vitro potency. However, a significant lack of data regarding its selectivity, mechanism of action, and in vivo efficacy currently limits its utility as a research tool. Further investigation is required to fully characterize its pharmacological profile and to determine its potential as a viable alternative to existing TRPA1 inhibitors like HC-030031. Researchers should consider these factors carefully when selecting an inhibitor for their specific experimental needs.

References

A Comparative Guide to the Efficacy of TRPA1 Antagonists: A-967079 vs. hTRPA1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel: A-967079 and hTRPA1-IN-1. TRPA1 is a critical mediator of pain, inflammation, and respiratory disorders, making its antagonists promising therapeutic candidates. This document synthesizes available experimental data to facilitate an objective evaluation of these two compounds.

Quantitative Efficacy Data

The following table summarizes the in vitro potency of A-967079 and this compound as inhibitors of the human TRPA1 channel.

CompoundAssay TypeAgonistIC50 (Human TRPA1)Source
A-967079 Calcium InfluxNot Specified67 nM--INVALID-LINK--
This compound Not SpecifiedNot Specified2 µM--INVALID-LINK--

Note: A lower IC50 value indicates higher potency. Data for this compound is limited to a single reported IC50 value. A-967079 has been more extensively characterized, with additional data available for rat TRPA1 (IC50 = 289 nM)[1].

Signaling Pathway and Antagonist Intervention

The TRPA1 ion channel is a non-selective cation channel expressed on sensory neurons. Its activation by various noxious stimuli, including environmental irritants and endogenous inflammatory mediators, leads to an influx of Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. TRPA1 antagonists, such as A-967079 and this compound, block this channel, thereby preventing ion influx and subsequent downstream signaling.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Irritants Environmental Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammation Inflammatory Mediators Inflammation->TRPA1 Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Activation Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Antagonists A-967079 This compound Antagonists->TRPA1 Blockade

Caption: TRPA1 signaling and antagonist blockade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are protocols for key experiments used to characterize TRPA1 antagonists.

In Vitro Efficacy: Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPA1 channel upon activation by an agonist.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

2. Compound and Agonist Preparation:

  • Test compounds (A-967079, this compound) are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is prepared in assay buffer at a concentration that elicits a submaximal response (EC80).

3. Calcium Indicator Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

4. Compound Incubation and Fluorescence Measurement:

  • The dye solution is removed, and cells are washed with assay buffer.

  • The test compound dilutions are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Baseline fluorescence is measured before the addition of the agonist.

  • The agonist is added to the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.

5. Data Analysis:

  • The antagonist effect is calculated as the percentage of inhibition of the agonist-induced calcium response.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of TRPA1 antagonists.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Assay_Dev Assay Development (e.g., Calcium Influx) IC50_Det IC₅₀ Determination (A-967079 vs. This compound) Assay_Dev->IC50_Det Selectivity Selectivity Profiling (vs. other TRP channels) IC50_Det->Selectivity PK_Studies Pharmacokinetic Studies Selectivity->PK_Studies Pain_Model Pain Model Selection (e.g., CFA-induced inflammation) PK_Studies->Pain_Model Efficacy_Testing Efficacy Testing (Dose-response) Pain_Model->Efficacy_Testing Data_Comp Comparative Data Analysis Efficacy_Testing->Data_Comp Conclusion Conclusion on Relative Efficacy Data_Comp->Conclusion

References

A Comparative Guide to the Selectivity Profile of TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two well-characterized human transient receptor potential ankyrin 1 (hTRPA1) antagonists, A-967079 and HC-030031, against other members of the TRP channel family. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for the interpretation of experimental results.

Selectivity Profile of TRPA1 Antagonists

The inhibitory activity of A-967079 and HC-030031 against a panel of human TRP channels is summarized in the table below. Data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the channel's activity.

TargetA-967079 IC50 (nM)HC-030031 IC50 (µM)
hTRPA1 67 6.2
hTRPV1>10,000>10
hTRPV2Not availableNot available
hTRPV3Not available>10
hTRPV4Not available>10
hTRPM2Not availableNot available
hTRPM8Not available>30
hTRPC5Not availableNot available

Data Interpretation:

  • HC-030031 is a widely used and selective TRPA1 antagonist with an IC50 of 6.2 µM. It has been experimentally shown to have minimal to no activity against TRPV1, TRPV3, TRPV4, and TRPM8 at concentrations significantly higher than its TRPA1 IC50, demonstrating its selectivity for TRPA1 within the tested TRP channel subfamily.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the selectivity of TRPA1 antagonists.

Calcium Imaging Assay for Antagonist Screening

This assay measures the ability of a compound to inhibit the influx of calcium through a specific TRP channel upon activation by an agonist.

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing the target TRP channel are cultured. seeding Cells are seeded into 96-well black-walled, clear-bottom plates. cell_culture->seeding incubation1 Cells are incubated for 24-48 hours to allow for adherence. seeding->incubation1 dye_loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). incubation2 Incubate for 30-60 minutes at 37°C. dye_loading->incubation2 wash Wash cells with assay buffer to remove excess dye. incubation2->wash compound_add Add test compound (antagonist) at various concentrations. wash->compound_add incubation3 Incubate for 10-20 minutes. compound_add->incubation3 agonist_add Add a known agonist for the target TRP channel. incubation3->agonist_add readout Measure fluorescence intensity using a plate reader (e.g., FLIPR). agonist_add->readout data_norm Normalize fluorescence data to baseline. dose_response Plot the percentage of inhibition against the antagonist concentration. data_norm->dose_response ic50_calc Calculate the IC50 value using a four-parameter logistic equation. dose_response->ic50_calc

Caption: Workflow for a calcium imaging-based antagonist screening assay.

Detailed Steps:

  • Cell Culture: Maintain HEK293 cells stably expressing the human TRP channel of interest (e.g., hTRPA1, hTRPV1, etc.) in appropriate culture medium supplemented with a selection antibiotic.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive dye, such as Fluo-4 AM, prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove any extracellular dye.

  • Compound Addition: Add the TRPA1 antagonist (e.g., A-967079 or HC-030031) at a range of concentrations to the wells. Include appropriate vehicle controls. Incubate for 10-20 minutes at room temperature.

  • Agonist Stimulation: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR). After establishing a stable baseline fluorescence reading, add a known agonist for the specific TRP channel being tested (e.g., AITC for TRPA1, capsaicin for TRPV1) to all wells.

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. The percentage of inhibition by the antagonist is calculated relative to the response in the vehicle-treated control wells. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRP channels in the cell membrane, providing a more direct assessment of channel activity and inhibition.

Experimental Workflow:

cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis cell_prep Prepare cells expressing the target TRP channel on coverslips. pipette_prep Fabricate and fill glass micropipettes with internal solution. cell_prep->pipette_prep seal_formation Form a high-resistance (GΩ) seal between the micropipette and the cell membrane. whole_cell Rupture the membrane patch to achieve whole-cell configuration. seal_formation->whole_cell baseline_rec Record baseline channel activity at a fixed holding potential. whole_cell->baseline_rec agonist_app Apply a known agonist to elicit a current. baseline_rec->agonist_app antagonist_app Apply the antagonist at various concentrations in the presence of the agonist. agonist_app->antagonist_app washout Washout the antagonist to check for reversibility. antagonist_app->washout current_measure Measure the peak current amplitude in the presence and absence of the antagonist. inhibition_calc Calculate the percentage of current inhibition. current_measure->inhibition_calc ic50_calc Determine the IC50 value from the concentration-response curve. inhibition_calc->ic50_calc

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess antagonist activity.

Detailed Steps:

  • Cell Preparation: Use cells stably or transiently expressing the target TRP channel, plated on glass coverslips.

  • Solution Preparation: Prepare an external solution (extracellular-like) and an internal solution (intracellular-like) with appropriate ion concentrations. The internal solution is used to fill the recording micropipette.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Record the baseline current.

  • Agonist Application: Perfuse the cell with the external solution containing a known agonist for the target channel to evoke an inward current.

  • Antagonist Application: Once a stable agonist-evoked current is achieved, co-apply the TRPA1 antagonist at increasing concentrations with the agonist.

  • Data Acquisition and Analysis: Record the current at each antagonist concentration. The degree of inhibition is determined by the reduction in the agonist-evoked current amplitude. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

TRP Channel Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for the TRP channels against which the selectivity of hTRPA1-IN-1 is being compared.

cluster_TRPV1 TRPV1 Signaling TRPV1 TRPV1 Ca_Influx_V1 Ca2+ Influx TRPV1->Ca_Influx_V1 Stimuli_V1 Capsaicin, Heat, Protons Stimuli_V1->TRPV1 Depolarization_V1 Depolarization Ca_Influx_V1->Depolarization_V1 AP_V1 Action Potential Depolarization_V1->AP_V1 Pain_Signal_V1 Pain Sensation AP_V1->Pain_Signal_V1

Caption: Simplified TRPV1 activation pathway.

cluster_TRPV2 TRPV2 Signaling TRPV2 TRPV2 Ca_Influx_V2 Ca2+ Influx TRPV2->Ca_Influx_V2 Stimuli_V2 Noxious Heat (>52°C), Growth Factors Stimuli_V2->TRPV2 Cell_Processes Cell Proliferation, Apoptosis Ca_Influx_V2->Cell_Processes cluster_TRPV3 TRPV3 Signaling TRPV3 TRPV3 Ca_Influx_V3 Ca2+ Influx TRPV3->Ca_Influx_V3 Stimuli_V3 Warm Temperatures, Chemical Agonists Stimuli_V3->TRPV3 Keratinocyte_Function Keratinocyte Proliferation & Differentiation Ca_Influx_V3->Keratinocyte_Function cluster_TRPV4 TRPV4 Signaling TRPV4 TRPV4 Ca_Influx_V4 Ca2+ Influx TRPV4->Ca_Influx_V4 Stimuli_V4 Osmotic Pressure, Mechanical Stress, Warmth Stimuli_V4->TRPV4 Cellular_Responses Ion Flux, Fluid Secretion Ca_Influx_V4->Cellular_Responses cluster_TRPM2 TRPM2 Signaling TRPM2 TRPM2 Ca_Influx_M2 Ca2+ Influx TRPM2->Ca_Influx_M2 Stimuli_M2 Oxidative Stress (H2O2), ADPR Stimuli_M2->TRPM2 Immune_Response Inflammatory Response, Apoptosis Ca_Influx_M2->Immune_Response cluster_TRPM8 TRPM8 Signaling TRPM8 TRPM8 Ca_Influx_M8 Ca2+ Influx TRPM8->Ca_Influx_M8 Stimuli_M8 Cold, Menthol Stimuli_M8->TRPM8 Depolarization_M8 Depolarization Ca_Influx_M8->Depolarization_M8 Cold_Sensation Cold Sensation Depolarization_M8->Cold_Sensation cluster_TRPC5 TRPC5 Signaling TRPC5 TRPC5 Ca_Influx_C5 Ca2+ Influx TRPC5->Ca_Influx_C5 Stimuli_C5 GPCR activation, Lanthanides Stimuli_C5->TRPC5 Neuronal_Function Neuronal Growth Cone Dynamics, Fear Response Ca_Influx_C5->Neuronal_Function

A Researcher's Guide to Validating hTRPA1-IN-1 Specificity in Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of the human transient receptor potential ankyrin 1 (hTRPA1) antagonist, hTRPA1-IN-1. The definitive validation of a pharmacological antagonist relies on the use of knockout (KO) animal models, which serve as the gold standard for confirming on-target effects.

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that acts as a crucial sensor for a wide array of noxious environmental irritants, inflammatory agents, and oxidative stress byproducts.[1][2][3] It is predominantly expressed in a subset of primary sensory neurons and plays a significant role in mediating pain, itch, and neurogenic inflammation.[2][3] Consequently, TRPA1 has emerged as a promising therapeutic target for various conditions, including chronic pain and respiratory diseases.[2][3][4]

Pharmacological antagonists, such as this compound, are invaluable tools for dissecting TRPA1 function and for potential therapeutic development. However, their utility is entirely dependent on their specificity. The most rigorous method to confirm that the observed effects of an antagonist are due to the blockade of TRPA1 and not off-target interactions is to compare its activity in wild-type (WT) animals with genetically engineered animals that lack the TRPA1 channel (TRPA1 KO).[5][6][7] In a TRPA1 KO model, a truly specific antagonist should have no effect on the biological response being measured, as its molecular target is absent.

This guide compares the expected validation of this compound with data from other well-characterized TRPA1 antagonists, providing detailed experimental protocols and data presentation formats to aid in study design and interpretation.

Data Presentation: Antagonist Specificity in WT vs. KO Models

Summarizing quantitative data from in vitro and in vivo experiments is critical for a clear comparison of antagonist performance. The following tables provide templates for presenting such data, populated with representative results from established TRPA1 antagonists, which can be used as a benchmark for this compound validation.

Table 1: In Vitro Specificity of TRPA1 Antagonists

CompoundAssay TypeAgonistCell LineEndpointResult (WT TRPA1)Result (Control/KO Cells)
This compound (Expected) Ca2+ InfluxAITC (100 µM)hTRPA1-HEK293IC50< 100 nMNo Activity
AMG0902 45Ca2+ UptakeAITC (80 µM)rTRPA1-CHOIC5068 ± 38 nM[8]>10,000 nM (TRPV1, V3, M8)[8]
A-967079 Ca2+ InfluxAITChTRPA1-HEK293IC50~70 nMInsensitive in fTRPA1[9]
HC-030031 Ca2+ InfluxCinnamaldehydehTRPA1IC50~6.2 µM[10]N/A
AZ465 Ca2+ InfluxCinnamaldehydehTRPA1IC50120 nM[10]N/A

AITC: Allyl isothiocyanate, a potent TRPA1 agonist. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy and Specificity of TRPA1 Antagonists in Behavioral Models

CompoundAnimal ModelBehavioral AssayAgonist/ModelResult (WT Animals)Result (TRPA1 KO Animals)
This compound (Expected) Mouse/RatFormalin TestFormalin (2%)Significant reduction in flinchingNo effect (flinching already absent)
AMG0902 MouseMechanical HypersensitivityCFA Injection59% reduction in mechanically induced firing[8]Firing already significantly reduced[8]
HC-030031 MouseInflammatory PainCFA InjectionReduced mechanical hypersensitivity[7]Hypersensitivity already reduced[7]
TRPA1 Deletion RatAsthma ModelOvalbumin (OVA)N/AReduced inflammatory response[6]
TRPA1 Deletion MouseChronic ArthritisCFA InjectionN/AReduced swelling & hypersensitivity[7]

CFA: Complete Freund's Adjuvant, used to induce inflammatory pain.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to determine antagonist specificity.

In Vitro Calcium Flux Assay

This assay directly measures the ability of an antagonist to block TRPA1 channel opening in a controlled cellular environment.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express human TRPA1 (hTRPA1). A control cell line (parental HEK293 or mock-transfected) that does not express the channel is used as a negative control.

  • Calcium Indicator Loading: Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Incubation: The fluorescent dye is removed, and cells are incubated with varying concentrations of this compound (or vehicle control) for 15-30 minutes.

  • Agonist Challenge and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence is measured before the addition of a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde. The change in intracellular calcium is recorded as a change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured. Data are normalized to the vehicle control response (100% activation) and un-stimulated cells (0% activation). The antagonist concentration-response curves are plotted to calculate the IC50 value. The lack of response in the control cell line confirms the antagonist does not have off-target effects on endogenous channels that could influence calcium signaling.

In Vivo Formalin-Induced Pain Behavior

This is a widely used model of acute and persistent pain that is heavily dependent on TRPA1 activation.[3]

  • Animals: Adult male and female wild-type (e.g., C57BL/6) and TRPA1 knockout mice (on the same genetic background) are used.[7] All animals are habituated to the testing environment before the experiment.

  • Antagonist Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at a predetermined time (e.g., 30-60 minutes) before the formalin injection. A separate group of animals receives a vehicle control.

  • Formalin Injection: A dilute solution of formalin (e.g., 2% in saline, 20 µL) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent flinching, licking, or biting the injected paw is recorded for 45-60 minutes. The response occurs in two phases: an acute phase (0-5 min) and a tonic phase (15-45 min), which is strongly mediated by TRPA1.

  • Data Analysis: The behavioral responses of the antagonist-treated WT group are compared to the vehicle-treated WT group. A significant reduction in nocifensive behaviors in the treated group indicates efficacy. The TRPA1 KO animals are expected to show a dramatically reduced or absent second-phase response to formalin, even with vehicle treatment. A specific antagonist should not alter the already-low response in KO animals, confirming its on-target mechanism.[3]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz DOT language help to visualize complex relationships and experimental designs.

TRPA1 Antagonist Mechanism of Action

TRPA1_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular (Sensory Neuron) Agonist Agonist (e.g., AITC) TRPA1 TRPA1 Channel (Closed) Agonist->TRPA1 Binds & Activates TRPA1_Open TRPA1 Channel (Open) Ca_Influx Ca²+ Influx TRPA1_Open->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Antagonist This compound Antagonist->TRPA1 Binds & Blocks

Caption: Mechanism of TRPA1 activation by an agonist and inhibition by this compound.

Experimental Workflow for Specificity Validation

KO_Validation_Workflow cluster_animals Animal Groups cluster_treatment Treatment cluster_outcome Expected Outcome WT Wild-Type (WT) Animals WT_Veh Vehicle + Agonist WT->WT_Veh WT_Ant This compound + Agonist WT->WT_Ant KO TRPA1 Knockout (KO) Animals KO_Veh Vehicle + Agonist KO->KO_Veh KO_Ant This compound + Agonist KO->KO_Ant WT_Veh_Out Full Nociceptive Response WT_Veh->WT_Veh_Out WT_Ant_Out Reduced/Blocked Response WT_Ant->WT_Ant_Out KO_Veh_Out No/Minimal Response KO_Veh->KO_Veh_Out KO_Ant_Out No/Minimal Response KO_Ant->KO_Ant_Out

Caption: Workflow for validating antagonist specificity using WT and TRPA1 KO models.

References

A Head-to-Head Comparison of Novel TRPA1 Antagonists for Pain and Respiratory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical and clinical data of GDC-0334, GRC-17536, LY3526318, and GDC-6599 reveals a landscape of promising yet challenging therapeutic development. This guide offers researchers, scientists, and drug development professionals an objective comparison of these novel TRPA1 antagonists, supported by experimental data and detailed methodologies.

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a key therapeutic target for a range of conditions, primarily centered around pain and respiratory disorders. As a sensor for noxious stimuli, its inhibition holds the promise of alleviating chronic pain and cough. This has led to the development of several novel antagonists, with a handful progressing to clinical trials. This guide provides a head-to-head comparison of four such antagonists: GDC-0334, GRC-17536 (also known as ISC 17536), LY3526318, and GDC-6599, focusing on their preclinical potency, in vivo efficacy, and clinical trial outcomes.

In Vitro Potency: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the selected TRPA1 antagonists against the human TRPA1 channel.

CompoundHuman TRPA1 IC50 (nM)Species Specificity Notes
GDC-0334 1.7Potent across multiple species including cynomolgus (3.6 nM), mouse (2.7 nM), and guinea pig (11.1 nM).
GRC-17536 <10Potent against AITC-induced calcium influx in hTRPA1/CHO cells (4.6 nM) and citric acid-induced influx (5.0 nM in A549 cells).
LY3526318 13.5Shows species variability with IC50 values of 55.7 nM for rat, 7.6 nM for dog, and 8.2 nM for cynomolgus monkey TRPA1.
GDC-6599 4.4Highly selective for TRPA1 over other TRP channels like TRPV1, TRPM8, and TRPC6.

Preclinical In Vivo Efficacy: Performance in Animal Models

The true test of a potential therapeutic lies in its efficacy in vivo. These antagonists have been evaluated in various animal models of pain and respiratory conditions.

CompoundAnimal ModelKey Findings
GDC-0334 AITC-induced edema (rat)Suppressed edema in a dose-dependent manner.
OVA-induced asthma (rat, guinea pig)Reduced airway allergic inflammation.
Cinnamaldehyde-evoked cough (guinea pig)Dose-dependent reduction in cough.
GRC-17536 Freund's complete adjuvant (FCA)-induced inflammatory pain (rat)Reversed hyperalgesia with an EC50 of less than 10 mg/kg.
Chronic constriction injury (CCI)-induced neuropathic pain (rat)Reversed hyperalgesia with an EC50 of less than 10 mg/kg.
Citric acid-induced cough (guinea pig)Showed 79% and 89% inhibition of cough at 60 and 100 mg/kg respectively.
LY3526318 Formalin-evoked flinching (rat)Blocked flinching behaviors.
Chronic Freund's adjuvant (CFA)-induced cold hypersensitivity (rat)Inhibited cold hypersensitivity.
Cinnamaldehyde-induced dermal blood flow (rat)Dose-dependently reduced cutaneous vasodilation.
GDC-6599 Cinnamaldehyde-induced cough (guinea pig)Resulted in a dose-dependent reduction in cough response.

Clinical Trial Outcomes: The Human Response

The ultimate hurdle for any new drug is demonstrating safety and efficacy in human clinical trials. The following table summarizes the clinical development status and key findings for each antagonist.

CompoundPhaseIndication(s)Key Outcomes and Safety Profile
GDC-0334 Phase IAsthma, PainDevelopment was discontinued due to toxicity in preclinical species. In healthy volunteers, it reduced TRPA1 agonist-induced dermal blood flow, pain, and itch.
GRC-17536 Phase IIaPainful Diabetic NeuropathyShowed a statistically significant and clinically relevant response in a sub-group of patients with moderate to severe pain and relatively intact sensory responses. The drug was well-tolerated with no evidence of CNS side effects.
LY3526318 Phase IIOsteoarthritis Pain, Chronic Low Back Pain, Diabetic Peripheral Neuropathic PainDid not meet the primary endpoint for a significant reduction in pain compared to placebo in the overall populations. A numerical improvement was observed in the chronic low back pain cohort. A potential for drug-induced hepatotoxic effects was identified as a risk for further development.
GDC-6599 Phase IIaChronic CoughThe trial was completed, but Roche announced the program was axed due to a lack of clinically meaningful improvements in chronic cough or patient-perceived cough severity. The molecule was well-tolerated with no safety concerns.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for screening antagonists.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Oxidative Stress Oxidative Stress Oxidative Stress->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx PLC PLC Activation Ca_influx->PLC MAPK MAPK Pathway Ca_influx->MAPK Neuropeptide_release Neuropeptide Release (CGRP, Substance P) Ca_influx->Neuropeptide_release PKC PKC Activation PLC->PKC PKC->TRPA1 Sensitization Pain_sensation Pain Sensation MAPK->Pain_sensation Neurogenic_inflammation Neurogenic Inflammation Neuropeptide_release->Neurogenic_inflammation Neuropeptide_release->Pain_sensation

Caption: TRPA1 Signaling Pathway.

Antagonist_Screening_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing hTRPA1) start->cell_culture dye_loading Calcium Imaging: Load cells with Fura-2 AM cell_culture->dye_loading electrophysiology Electrophysiology: Whole-cell Patch Clamp cell_culture->electrophysiology antagonist_incubation Incubate with Novel TRPA1 Antagonist dye_loading->antagonist_incubation agonist_application Apply TRPA1 Agonist (e.g., AITC) antagonist_incubation->agonist_application ca_measurement Measure Intracellular Calcium Levels agonist_application->ca_measurement data_analysis Data Analysis: Determine IC50 ca_measurement->data_analysis current_measurement Measure Agonist-evoked Currents +/- Antagonist electrophysiology->current_measurement current_measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for TRPA1 Antagonist Screening.

Experimental Protocols

Calcium Imaging Assay (Fura-2 AM)

This protocol is a widely used method for measuring intracellular calcium concentration changes in response to TRPA1 activation and its inhibition by novel antagonists.

  • Cell Preparation:

    • HEK293 cells stably expressing human TRPA1 are plated onto poly-D-lysine-coated 96-well black-walled, clear-bottom plates.

    • Cells are grown to 80-90% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Dye Loading:

    • Prepare a Fura-2 AM loading buffer containing 1 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the cell culture medium and wash the cells once with the salt solution.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with the salt solution to remove extracellular dye.

  • Compound Application and Measurement:

    • Aspirate the final wash and add the salt solution containing the novel TRPA1 antagonist at various concentrations. Incubate for 10-20 minutes.

    • Place the plate in a fluorescence plate reader capable of ratiometric measurements.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add a TRPA1 agonist (e.g., allyl isothiocyanate - AITC, at a final EC80 concentration) to all wells simultaneously using the instrument's injection system.

    • Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

    • The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in the 340/380 fluorescence ratio in response to the agonist.

    • Plot the percentage inhibition of the agonist response against the antagonist concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and its modulation by antagonists.

  • Cell Preparation:

    • Cells expressing TRPA1 are grown on glass coverslips.

    • Just before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Pipette Preparation:

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • The intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.

  • Recording:

    • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured by applying gentle suction to establish the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • A TRPA1 agonist (e.g., AITC) is applied to the cell via the perfusion system to evoke an inward current.

    • Once a stable agonist-evoked current is established, the novel antagonist is co-applied with the agonist at various concentrations.

  • Data Analysis:

    • The peak amplitude of the agonist-evoked current is measured before and after the application of the antagonist.

    • The percentage inhibition of the current is calculated for each antagonist concentration.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

In Vivo Pain Models
  • Formalin-Induced Pain Model: This model assesses both acute and persistent pain. A dilute solution of formalin is injected into the hind paw of a rodent, eliciting a biphasic pain response: an initial acute phase followed by a tonic inflammatory phase. The time the animal spends licking or flinching the injected paw is measured as an indicator of pain. Antagonists are typically administered prior to the formalin injection to evaluate their ability to reduce these pain behaviors.

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA is a potent inflammatory agent that, when injected into a rodent's paw, produces a long-lasting inflammation characterized by edema, hyperalgesia (increased sensitivity to painful stimuli), and allodynia (pain in response to normally non-painful stimuli). The efficacy of TRPA1 antagonists is assessed by their ability to reverse the established hyperalgesia and allodynia, which are typically measured using devices like the von Frey filaments (for mechanical sensitivity) and the Hargreaves apparatus (for thermal sensitivity).

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of ion channel modulators, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of hTRPA1-IN-1, a notable inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, against related ion channels. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to be an essential resource for informed decision-making in research and development.

Performance Comparison: Cross-Reactivity Profile of this compound

Ion ChannelCommon Agonist(s)This compound Activity (IC50)Other TRPA1 Antagonists (for comparison)
hTRPA1 Allyl isothiocyanate (AITC), CinnamaldehydePotent inhibition (specific IC50 not consistently reported)HC-030031: ~6.2 µM[1] A-967079: Potent inhibitor[2]
hTRPV1 CapsaicinSelective over hTRPV1 (specific IC50 not available)HC-030031: >10 µM[1]
hTRPM8 Menthol, IcilinSelective over hTRPM8 (specific IC50 not available)HC-030031: >10 µM[1]
rTRPA1 Allyl isothiocyanate (AITC)Less potent than on hTRPA1HC-030031: ~7.6 µM[1]
TRPV2 ProbenecidData not availableData not available
TRPV3 2-APBData not availableData not available
TRPV4 GSK1016790AData not availableData not available
TRPC5 (-)-Englerin AData not availableData not available

Experimental Methodologies

The determination of ion channel inhibitor selectivity is a critical step in drug discovery. The following are detailed protocols for two common assays used to assess the cross-reactivity of compounds like this compound.

Automated Patch Clamp Electrophysiology for Selectivity Screening

Automated patch clamp systems provide a high-throughput method for directly measuring ion channel activity and the effect of inhibitors.

Objective: To determine the potency and selectivity of this compound by measuring the inhibition of agonist-induced currents in cells expressing different TRP channels.

Materials:

  • Cell lines stably expressing the human TRP channels of interest (hTRPA1, hTRPV1, hTRPM8, etc.).

  • Appropriate cell culture medium and supplements.

  • Extracellular solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Intracellular solution (e.g., K+-based solution with EGTA).

  • Agonists for each channel (e.g., AITC for TRPA1, Capsaicin for TRPV1, Menthol for TRPM8).

  • This compound and other test compounds.

  • Automated patch clamp system and associated consumables.

Protocol:

  • Cell Preparation: Culture the stable cell lines to optimal confluency. On the day of the experiment, detach the cells using a gentle dissociation reagent and prepare a single-cell suspension in the extracellular solution.

  • System Setup: Prime the automated patch clamp system with extracellular and intracellular solutions according to the manufacturer's instructions.

  • Cell Loading: Load the cell suspension into the system. The instrument will automatically capture individual cells and form gigaseals.

  • Whole-Cell Configuration: Establish the whole-cell patch clamp configuration.

  • Baseline Recording: Record baseline currents in the absence of any agonist.

  • Agonist Application: Apply a specific agonist at a concentration that elicits a submaximal response (e.g., EC50) to activate the target ion channel. Record the resulting current.

  • Compound Application: Following agonist washout and a return to baseline, pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Co-application: Apply the agonist again in the presence of this compound and record the current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each concentration of this compound.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Selectivity Assessment: Repeat the protocol for each of the different TRP channel-expressing cell lines to determine the IC50 of this compound for each channel and assess its selectivity.

High-Throughput Calcium Imaging using FLIPR Tetra

Fluorometric Imaging Plate Reader (FLIPR) assays are a common high-throughput screening method to indirectly measure ion channel activity by detecting changes in intracellular calcium levels.

Objective: To screen this compound against a panel of TRP channels to identify potential off-target effects based on the inhibition of agonist-induced calcium influx.

Materials:

  • Cell lines stably expressing the TRP channels of interest.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with HEPES).

  • Agonists for each channel.

  • This compound and control compounds.

  • FLIPR Tetra instrument.

Protocol:

  • Cell Plating: Seed the stable cell lines into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the plates and add the loading buffer to each well.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Compound Addition: Prepare a plate containing serial dilutions of this compound.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • It will then add the test compounds (including this compound) to the cell plate and incubate for a short period.

    • Finally, the instrument will add the specific agonist for the channel being tested to all wells.

    • Fluorescence is monitored continuously throughout the process.

  • Data Analysis: The change in fluorescence upon agonist addition is a measure of calcium influx and, therefore, channel activity. Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration.

  • IC50 Determination: Generate dose-response curves and calculate the IC50 values for this compound against each of the tested TRP channels.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

TRPA1_Signaling_Pathway cluster_stimuli External & Internal Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling stimuli Irritants (AITC, Acrolein) Endogenous Ligands (ROS) Inflammatory Mediators (Bradykinin) GPCR GPCR (e.g., B2 Receptor) stimuli->GPCR Activation TRPA1 TRPA1 Channel stimuli->TRPA1 Direct Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PLC->TRPA1 Modulates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx downstream Downstream Effectors (e.g., Calmodulin, PKC) Ca_influx->downstream Activates response Cellular Responses (Neurotransmitter Release, Inflammation, Pain Sensation) downstream->response

TRPA1 Signaling Pathway Activation

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells Expressing Target Ion Channel assay_setup 3. Set up Assay (Electrophysiology or Calcium Imaging) cell_culture->assay_setup compound_prep 2. Prepare Serial Dilutions of this compound inhibitor 6. Apply this compound compound_prep->inhibitor baseline 4. Record Baseline Activity assay_setup->baseline agonist 5. Apply Agonist baseline->agonist agonist->inhibitor agonist_inhibitor 7. Co-apply Agonist and this compound inhibitor->agonist_inhibitor data_acq 8. Measure Channel Activity agonist_inhibitor->data_acq inhibition_calc 9. Calculate % Inhibition data_acq->inhibition_calc ic50_calc 10. Determine IC50 Value inhibition_calc->ic50_calc selectivity 11. Compare IC50s across Different Ion Channels ic50_calc->selectivity

Workflow for Ion Channel Inhibitor Selectivity Screening

References

Comparative Pharmacokinetics of hTRPA1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetic profiles of several transient receptor potential ankyrin 1 (TRPA1) inhibitors is presented below. It is important to note that a search for a specific compound designated "hTRPA1-IN-1" did not yield any publicly available pharmacokinetic data. Therefore, this guide focuses on a comparative review of other well-documented TRPA1 antagonists to provide a valuable resource for researchers and drug development professionals in this field.

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a compelling therapeutic target for a variety of conditions, including pain, inflammation, and respiratory diseases.[1][2][3][4] The development of potent and selective TRPA1 antagonists is an active area of research. A critical aspect of the drug development process is the characterization of the pharmacokinetic properties of these compounds, which determine their absorption, distribution, metabolism, and excretion (ADME) and ultimately their efficacy and safety.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for several known TRPA1 inhibitors. These data have been compiled from various preclinical studies and highlight the diversity in the pharmacokinetic profiles of these compounds.

CompoundSpeciesIC50 (hTRPA1)ClearanceHalf-life (t1/2)CmaxPlasma Protein BindingOral Bioavailability (F)Reference
HC-030031 Rat6.2 µM27 ml/kg/min (high)32 min (short)355 ng/ml (at 12 mg/kg)90% (high)< 10%[1]
A-967079 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
GRC17536 HumanPotentFavorable PK profile in Phase I trialsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Compound 10 (Amgen) Rat0.17 µMFavorableNot SpecifiedRobust unbound plasma exposureNot SpecifiedNot Specified[1]
ODM-108 HumanPotentComplex pharmacokineticsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6][7]

Experimental Protocols

The pharmacokinetic parameters presented in the table are typically determined through a series of in vitro and in vivo experiments. Below are generalized methodologies for key experiments.

In Vitro Metabolic Stability
  • Objective: To assess the intrinsic clearance of a compound by liver microsomes or hepatocytes.

  • Methodology:

    • The test compound is incubated with liver microsomes or hepatocytes from a relevant species (e.g., rat, human) in the presence of NADPH-regenerating system.

    • Samples are collected at various time points and the reaction is quenched.

    • The concentration of the parent compound is quantified using LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile of a compound after intravenous and oral administration.

  • Methodology:

    • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Administration: The compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage.

    • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Plasma Preparation: Blood samples are centrifuged to separate plasma.

    • Bioanalysis: The concentration of the compound in plasma is determined using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

Signaling Pathways and Experimental Workflows

To visually represent the context of TRPA1 inhibition and the process of pharmacokinetic analysis, the following diagrams are provided.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Irritants Irritants TRPA1_Channel TRPA1 Channel Irritants->TRPA1_Channel Inflammatory_Mediators Inflammatory_Mediators Inflammatory_Mediators->TRPA1_Channel Ca_Influx Ca²⁺ Influx TRPA1_Channel->Ca_Influx Depolarization Depolarization TRPA1_Channel->Depolarization Neuronal_Activation Neuronal Activation (Pain, Inflammation) Ca_Influx->Neuronal_Activation Depolarization->Neuronal_Activation hTRPA1_IN_1 hTRPA1 Inhibitor hTRPA1_IN_1->TRPA1_Channel Inhibition

Caption: TRPA1 signaling pathway and point of inhibition.

PK_Workflow Compound_Admin Compound Administration (IV and PO) Blood_Sampling Serial Blood Sampling Compound_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LC_MS_Analysis LC-MS/MS Analysis Plasma_Prep->LC_MS_Analysis Data_Analysis Pharmacokinetic Analysis LC_MS_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters Data_Analysis->PK_Parameters

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Discussion

The development of TRPA1 antagonists has been challenging, with many compounds exhibiting unfavorable pharmacokinetic properties. For instance, HC-030031, a widely used tool compound, suffers from high clearance and a short half-life, which may limit its in vivo efficacy at unbound concentrations above its IC50.[1] This underscores the importance of optimizing ADME properties early in the drug discovery process.

More recent efforts have led to the identification of compounds with improved pharmacokinetic profiles. For example, Amgen's Compound 10 demonstrates favorable properties that allow for robust unbound plasma exposure.[1] Glenmark's GRC17536 has progressed to clinical trials, suggesting an acceptable pharmacokinetic and safety profile in humans.[5] However, other clinical candidates like Orion Pharma's ODM-108 were discontinued due to complex pharmacokinetics, highlighting the hurdles that remain.[6][7]

A significant challenge in the preclinical to clinical translation of TRPA1 inhibitors is the species differences in pharmacology.[5][8] Compounds may exhibit different potencies and activities between rodent and human TRPA1 channels, complicating the interpretation of preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Conclusion

The successful development of a clinically viable hTRPA1 inhibitor will require a molecule with not only high potency and selectivity but also a favorable pharmacokinetic profile characterized by adequate oral bioavailability, moderate clearance, and a half-life suitable for the intended dosing regimen. The comparative data and experimental methodologies presented in this guide are intended to aid researchers in the evaluation and selection of promising new TRPA1 antagonist candidates. Future work should focus on developing compounds with optimized ADME properties and a thorough understanding of their PK/PD relationship in relevant preclinical models that are translatable to humans.

References

A Comparative Guide to TRPA1 Antagonists: Benchmarking Next-Generation Inhibition Against First-Generation Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in drug discovery, playing a pivotal role in pain, inflammation, and respiratory conditions. The journey from first-generation antagonists to the latest clinical candidates reveals a significant evolution in potency, selectivity, and clinical applicability. This guide provides an objective comparison of the next-generation TRPA1 antagonist, GDC-0334, against the first-generation blockers, HC-030031 and A-967079, supported by experimental data and detailed protocols.

Executive Summary

First-generation TRPA1 antagonists, such as HC-030031 and A-967079, were instrumental in validating TRPA1 as a therapeutic target. However, their utility was often limited by modest potency and suboptimal pharmacokinetic properties.[1] Next-generation antagonists, exemplified by GDC-0334, demonstrate markedly improved potency and selectivity, with promising results in both preclinical models and human clinical trials for conditions like asthma.[2][3][4] This guide will delve into the quantitative differences in their performance, outline the experimental methodologies used for their evaluation, and visualize the underlying TRPA1 signaling pathway.

Data Presentation: Quantitative Comparison of TRPA1 Antagonists

The following tables summarize the key performance indicators for GDC-0334, HC-030031, and A-967079, offering a clear comparison of their in vitro potency and selectivity.

Table 1: In Vitro Potency of TRPA1 Antagonists

CompoundSpeciesAssay TypeIC50Reference
GDC-0334 HumanCalcium Influx1.7 nM[5]
MouseCalcium Influx2.7 nM[5]
Guinea PigCalcium Influx11.1 nM[5]
HC-030031 HumanCalcium Influx6.2 µM[1]
RatCalcium Influx7.6 µM[1]
A-967079 HumanCalcium Influx67 nM
RatCalcium Influx289 nM

Table 2: Selectivity Profile of TRPA1 Antagonists

CompoundOff-TargetSelectivity (IC50)Reference
GDC-0334 hTRPV1, hTRPM8, hTRPC6>10 µM[5]
HC-030031 Various (e.g., Sodium channels, Sigma receptors)Showed activity at 10 µM[1]
A-967079 Other TRP channels>1000-fold

TRPA1 Signaling Pathway

The TRPA1 channel is a non-selective cation channel primarily expressed on sensory neurons. Its activation by a wide array of irritants and inflammatory mediators leads to an influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the propagation of a pain signal.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Activate Inflammatory_Mediators Inflammatory_Mediators Inflammatory_Mediators->TRPA1 Activate Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Na_Influx Na⁺ Influx TRPA1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

TRPA1 Signaling Pathway Activation

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of compound performance. Below are the protocols for key in vitro and in vivo assays used to characterize TRPA1 antagonists.

In Vitro: Calcium Influx Assay

This assay is a primary method for determining the potency of TRPA1 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium elevation in cells expressing the TRPA1 channel.

Experimental Workflow:

Calcium_Influx_Workflow Cell_Culture 1. Culture hTRPA1-expressing HEK293 cells Dye_Loading 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Compound_Incubation 3. Incubate cells with varying concentrations of the antagonist Dye_Loading->Compound_Incubation Agonist_Addition 4. Add a TRPA1 agonist (e.g., AITC) Compound_Incubation->Agonist_Addition Measurement 5. Measure changes in intracellular calcium concentration via fluorescence Agonist_Addition->Measurement Analysis 6. Calculate IC50 values Measurement->Analysis

Calcium Influx Assay Workflow

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1) are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and incubated to allow dye uptake.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test antagonist (e.g., GDC-0334, HC-030031) for a specified period.

  • Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC), is added to the wells to stimulate channel activation.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's inhibitory effect is calculated relative to the response with the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo: AITC-Induced Nocifensive Behavior Model

This preclinical pain model assesses the in vivo efficacy of TRPA1 antagonists by measuring their ability to reduce pain-related behaviors induced by the TRPA1 agonist AITC in rodents.

Experimental Workflow:

AITC_Pain_Model_Workflow Animal_Acclimation 1. Acclimate rodents to the testing environment Antagonist_Admin 2. Administer the TRPA1 antagonist (e.g., orally) Animal_Acclimation->Antagonist_Admin AITC_Injection 3. Inject AITC into the hind paw Antagonist_Admin->AITC_Injection Behavioral_Observation 4. Observe and quantify nocifensive behaviors (licking, flinching) AITC_Injection->Behavioral_Observation Data_Analysis 5. Compare behavioral scores between treated and vehicle groups Behavioral_Observation->Data_Analysis

AITC-Induced Pain Model Workflow

Detailed Protocol:

  • Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing chambers for a designated period before the experiment to minimize stress-induced variability.

  • Antagonist Administration: The test antagonist (e.g., GDC-0334) or vehicle is administered, often orally, at a predetermined time before AITC injection to allow for absorption and distribution.

  • AITC Injection: A solution of AITC is injected into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately following the injection, the animal is placed in an observation chamber, and nocifensive behaviors, such as the number of flinches and the cumulative time spent licking the injected paw, are recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: The behavioral scores for the antagonist-treated groups are compared to the vehicle-treated control group to determine the degree of pain reduction.

Conclusion

The progression from first-generation to next-generation TRPA1 antagonists represents a significant leap forward in the quest for more effective and safer therapeutics. The superior potency and selectivity of compounds like GDC-0334, as demonstrated in robust preclinical and clinical assays, underscore the potential of targeting the TRPA1 pathway for a range of debilitating conditions. This guide provides a framework for researchers to understand and evaluate the performance of novel TRPA1 inhibitors in the context of their predecessors.

References

Safety Operating Guide

Proper Disposal of hTRPA1-IN-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult the Safety Data Sheet (SDS) for hTRPA1-IN-1 before handling or disposal.[1] This document outlines the essential procedures for the safe and compliant disposal of this compound, a potent and selective transient receptor potential cation channel subfamily A member 1 (TRPA1) antagonist. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment and to manage its waste stream in a controlled and regulated manner.

Summary of Chemical and Hazard Data

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueReference
Chemical Name This compound--INVALID-LINK--
CAS Number 2376824-92-7--INVALID-LINK--[1]
Molecular Formula C₁₉H₁₇ClN₆O₃--INVALID-LINK--[1]
Molecular Weight 412.83 g/mol --INVALID-LINK--[1]
Hazard Class Acute toxicity, Oral (Category 4)--INVALID-LINK--[1]
Acute aquatic toxicity (Category 1)--INVALID-LINK--[1]
Chronic aquatic toxicity (Category 1)--INVALID-LINK--[1]
Hazard Statements H302: Harmful if swallowed--INVALID-LINK--[1]
H410: Very toxic to aquatic life with long lasting effects--INVALID-LINK--[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the safe disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste management and the specific hazards identified for this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other solid waste streams unless compatible.

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as unused solutions or contaminated solvents, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvent used (e.g., a glass container for most organic solvents).[2]

    • Do not mix with incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").

4. Storage:

  • Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[3][4]

  • The SAA should be at or near the point of generation.[3]

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[2]

  • Keep waste containers securely closed except when adding waste.[4]

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [5] Due to its high aquatic toxicity, this is strictly prohibited.[1]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

6. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.

7. Empty Containers:

  • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[6]

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • Once properly decontaminated, remove or deface the original labels before disposing of the container according to institutional guidelines.[2][6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->storage liquid_waste->storage disposal_decision Arrange for Professional Disposal storage->disposal_decision ehs_pickup Contact EHS for Hazardous Waste Pickup disposal_decision->ehs_pickup end End: Compliant Disposal ehs_pickup->end

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for hTRPA1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with hTRPA1-IN-1, a potent and selective TRPA1 small molecule antagonist, ensuring personal safety and proper handling is paramount.[1] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Understanding these hazards is the first step in implementing appropriate safety measures.

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4No data availableNo data availableH302: Harmful if swallowed.[2]
Acute Aquatic Toxicity Category 1No data availableNo data availableH400: Very toxic to aquatic life.[2]
Chronic Aquatic Toxicity Category 1No data availableNo data availableH410: Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust have side-shields to protect from splashes.[2]
Hand Protection Protective GlovesChemically resistant gloves are required.[2]
Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals.[2]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area or with an appropriate exhaust system.[2] A respirator may be necessary depending on the scale of work and ventilation.

Operational and Disposal Plans

Adherence to strict procedural guidelines is critical for the safe handling and disposal of this compound.

Handling Procedures
  • Preparation :

    • Ensure a designated handling area is clean and uncluttered.

    • Confirm that an accessible safety shower and eye wash station are available.[2]

    • Put on all required personal protective equipment before handling the compound.

  • During Handling :

    • Avoid inhalation of dust or aerosols.[2]

    • Prevent contact with eyes and skin.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Use only in areas with appropriate exhaust ventilation.[2]

  • Storage :

    • Keep the container tightly sealed.[2]

    • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

Disposal Plan
  • Spill Management :

    • In case of a spill, collect the spillage promptly and in a safe manner.[2]

    • Clean the spill area thoroughly.

  • Waste Disposal :

    • Dispose of this compound and its container at an approved waste disposal plant.[2]

    • Avoid release to the environment.[2] Keep the product away from drains, water courses, or the soil.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Cleanup Phase prep_area Designate & Clean Area check_safety Verify Safety Shower & Eyewash prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle Handle Compound (Avoid Inhalation/Contact) don_ppe->handle storage Store Properly (-20°C or -80°C) handle->storage spill Manage Spills handle->spill dispose Dispose via Approved Waste Plant spill->dispose cleanup Clean Work Area dispose->cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.